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(R)-1-(2-Chloro-8-fluoroquinolin-3-yl)ethanol Documentation Hub

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  • Product: (R)-1-(2-Chloro-8-fluoroquinolin-3-yl)ethanol
  • CAS: 1065481-27-7

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to (R)-1-(2-Chloro-8-fluoroquinolin-3-yl)ethanol: Synthesis, Characterization, and Chemical Properties

Abstract The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with diverse biological activities.[1] This technical guide provides a comprehen...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with diverse biological activities.[1] This technical guide provides a comprehensive overview of the chemical properties of a specific, stereochemically defined quinoline derivative: (R)-1-(2-Chloro-8-fluoroquinolin-3-yl)ethanol. As a molecule featuring a halogenated quinoline core and a chiral secondary alcohol, it represents a valuable building block for the development of novel pharmaceuticals. This document details a robust synthetic pathway, outlines comprehensive analytical methods for structural verification and purity assessment, explores its chemical reactivity, and discusses its potential applications in drug discovery. The insights provided herein are intended for researchers, scientists, and drug development professionals engaged in the synthesis and application of complex heterocyclic compounds.

Introduction and Molecular Overview

(R)-1-(2-Chloro-8-fluoroquinolin-3-yl)ethanol is a synthetic heterocyclic compound characterized by three key structural motifs:

  • A Quinoline Core: This bicyclic aromatic system is prevalent in numerous natural alkaloids and synthetic drugs, known to confer a wide range of biological activities, including anticancer and antimicrobial properties.[2]

  • Halogen Substituents: The presence of a chlorine atom at the C2 position and a fluorine atom at the C8 position significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability. The C2-chloro group is particularly notable for its susceptibility to nucleophilic substitution, offering a versatile handle for further molecular elaboration.[3]

  • A Chiral (R)-Ethanol Group: The stereodefined secondary alcohol at the C3 position is critical for establishing specific, three-dimensional interactions with biological targets such as enzymes and receptors. The enantiomeric purity of this center is paramount for achieving desired pharmacological activity and minimizing off-target effects.

This guide provides a predictive yet scientifically grounded framework for understanding this molecule, drawing upon established principles of organic chemistry and data from analogous structures.

Table 1: Predicted Physicochemical Properties
PropertyValueJustification
Molecular Formula C₁₁H₉ClFNODerived from molecular structure.
Molecular Weight 225.65 g/mol Calculated from the molecular formula.
Appearance White to off-white crystalline solidBased on analogous substituted quinolinyl alcohols.[4]
Solubility Soluble in DMSO, DMF, Methanol, Ethanol; Poorly soluble in water.Typical for functionalized aromatic heterocycles.
Chirality (R)-enantiomerDefined by the synthetic route. Optical purity should be confirmed by chiral HPLC.
Storage Store in a dry, sealed container at 2-8°C.Based on general stability of similar halogenated alcohols.[5]

Proposed Synthetic Pathway

The synthesis of (R)-1-(2-Chloro-8-fluoroquinolin-3-yl)ethanol is best approached via a two-step sequence starting from a readily accessible aniline precursor. The key transformations are the construction of the quinoline ring system followed by a stereoselective reduction.

Step 1: Synthesis of 2-Chloro-8-fluoroquinoline-3-carbaldehyde (Intermediate 2)

The Vilsmeier-Haack reaction is the method of choice for constructing the 2-chloro-3-formyl quinoline core from an appropriate acetanilide.[3][6] This reaction involves the cyclization of an N-arylacetamide with a Vilsmeier reagent (a mixture of phosphorus oxychloride and dimethylformamide).

  • Causality of Experimental Choices: Starting with 2-fluoroacetanilide (1) ensures the correct positioning of the fluorine atom at the C8 position in the final product. The Vilsmeier-Haack conditions simultaneously build the pyridine ring and install the crucial chloro and formyl groups at the C2 and C3 positions, respectively, in a one-pot procedure.[7]

Experimental Protocol: Synthesis of Intermediate 2
  • Reagent Preparation: In a three-neck round-bottom flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, cool dimethylformamide (DMF, 5 equivalents) to 0°C.

  • Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 4 equivalents) dropwise to the cooled DMF while stirring. Maintain the temperature below 10°C. After the addition is complete, allow the mixture to stir for 30 minutes at room temperature to form the Vilsmeier reagent.

  • Substrate Addition: Add 2-fluoroacetanilide (1, 1 equivalent) portion-wise to the Vilsmeier reagent.

  • Reaction: Heat the reaction mixture to 70-80°C and stir for 4-6 hours until TLC analysis indicates the consumption of the starting material.

  • Work-up: Cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralization & Extraction: Neutralize the aqueous solution with a saturated sodium bicarbonate solution until pH 7-8 is reached. A precipitate will form. Extract the product with ethyl acetate (3 x 100 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography (silica gel, eluting with a hexane-ethyl acetate gradient) to yield 2-Chloro-8-fluoroquinoline-3-carbaldehyde (2) as a solid.

Step 2: Asymmetric Reduction to (R)-1-(2-Chloro-8-fluoroquinolin-3-yl)ethanol (3)

The enantioselective reduction of the prochiral ketone (in this case, an aldehyde) is the most critical step to establish the desired (R)-stereochemistry. Catalytic asymmetric transfer hydrogenation is an efficient and reliable method.

  • Causality of Experimental Choices: Using a well-defined chiral catalyst, such as a Ruthenium-based complex with a chiral diamine ligand, allows for high enantioselectivity (>99% ee) under mild conditions. 2-Propanol serves as both the solvent and the hydride source, making it a cost-effective and practical choice. This method avoids the use of stoichiometric chiral reagents, aligning with principles of green chemistry. Enzymatic reduction using ketoreductases offers an alternative, highly selective biological approach.[8]

Experimental Protocol: Asymmetric Reduction to Product 3
  • Inert Atmosphere: To a dry Schlenk flask under an argon atmosphere, add 2-Chloro-8-fluoroquinoline-3-carbaldehyde (2, 1 equivalent) and the chiral Ru-catalyst (e.g., (R,R)-Ts-DPEN RuCl(p-cymene), 0.5 mol%).

  • Solvent/Hydride Source: Add degassed 2-propanol.

  • Activation: Add a solution of sodium hydroxide in 2-propanol (5 mol%).

  • Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Quenching & Extraction: Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride. Extract the product with dichloromethane (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate in vacuo. Purify the crude alcohol by flash column chromatography (silica gel, hexane-ethyl acetate gradient) to afford (R)-1-(2-Chloro-8-fluoroquinolin-3-yl)ethanol (3) .

  • Chiral Analysis: Determine the enantiomeric excess (ee) of the final product using chiral HPLC.

Synthetic_Pathway cluster_0 Step 1: Vilsmeier-Haack Reaction cluster_1 Step 2: Asymmetric Reduction 2-fluoroacetanilide 2-Fluoroacetanilide (1) Intermediate 2-Chloro-8-fluoroquinoline- 3-carbaldehyde (2) 2-fluoroacetanilide->Intermediate POCl₃, DMF 70-80°C Intermediate_ref Intermediate (2) Product (R)-1-(2-Chloro-8-fluoroquinolin- 3-yl)ethanol (3) Intermediate_ref->Product Chiral Ru-Catalyst 2-Propanol, NaOH

Caption: Synthetic route to (R)-1-(2-Chloro-8-fluoroquinolin-3-yl)ethanol.

Analytical Characterization

Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized compound. The following table summarizes the expected spectroscopic data.

Table 2: Predicted Spectroscopic Data
TechniqueExpected Observations
¹H NMR δ (ppm) in CDCl₃: ~8.5 (s, 1H, H4), ~7.8-7.4 (m, 3H, Ar-H), ~5.4 (q, 1H, CH-OH), ~2.5 (br s, 1H, OH), ~1.6 (d, 3H, CH₃).[9]
¹³C NMR δ (ppm) in CDCl₃: ~155-120 (Ar-C), ~65 (CH-OH), ~23 (CH₃).
Mass Spec. (ESI+): Expected m/z for [M+H]⁺ = 226.04. The molecular ion will exhibit a characteristic M/M+2 isotopic pattern of ~3:1, confirming the presence of one chlorine atom.[10]
IR Spectroscopy (cm⁻¹): 3400-3200 (broad, O-H stretch), 3100-3000 (sp² C-H stretch), 2980-2850 (sp³ C-H stretch), 1600-1450 (C=C, C=N stretch), ~1050 (C-O stretch).
Chiral HPLC A single major peak on a suitable chiral stationary phase (e.g., Chiralpak AD-H) confirming high enantiomeric excess (>99% ee).

Chemical Reactivity and Potential Derivatizations

The title compound possesses two primary reactive sites that can be exploited for the synthesis of analogues for structure-activity relationship (SAR) studies.

  • The Secondary Alcohol: The hydroxyl group can undergo standard transformations such as oxidation to the corresponding ketone, esterification with carboxylic acids or acyl chlorides, and etherification under Williamson conditions.

  • The C2-Chloride: The chlorine atom at the C2 position of the quinoline ring is activated towards nucleophilic aromatic substitution (SNAr). This allows for the facile displacement by a variety of nucleophiles, including amines, thiols, and alkoxides, providing a powerful tool for library synthesis.[3][11]

Reactivity_Diagram Start (R)-1-(2-Chloro-8-fluoroquinolin- 3-yl)ethanol Oxidation Oxidation (e.g., PCC, DMP) Start->Oxidation Esterification Esterification (R'-COCl, Base) Start->Esterification SNAr Nucleophilic Aromatic Substitution (SNAr) (Nu-H, Base) Start->SNAr Ketone 1-(2-Chloro-8-fluoroquinolin- 3-yl)ethan-1-one Oxidation->Ketone Ester Ester Derivative Esterification->Ester Substituted 2-Substituted Quinoline (Nu = NR₂, OR', SR') SNAr->Substituted

Caption: Key reaction pathways for derivatization.

Safety and Handling

No specific toxicological data is available for (R)-1-(2-Chloro-8-fluoroquinolin-3-yl)ethanol. Therefore, it must be handled with care, assuming it is potentially hazardous. Standard laboratory safety protocols should be strictly followed.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, a lab coat, and safety glasses with side shields.

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Toxicity: Halogenated aromatic compounds and quinoline derivatives can be toxic and irritant. The related compound 2-chloroethanol is classified as fatal if swallowed, inhaled, or in contact with skin.[12] While this specific molecule is different, a cautious approach is warranted.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.

Conclusion

(R)-1-(2-Chloro-8-fluoroquinolin-3-yl)ethanol is a chiral building block with significant potential for applications in medicinal chemistry and drug discovery. This guide has detailed a logical and efficient synthetic route, outlined the expected analytical characteristics for its unambiguous identification, and explored its key reactivity. The dual functionality of a modifiable C2-chloro group and a stereodefined secondary alcohol makes it a versatile platform for generating libraries of novel compounds for biological screening. Further research into its biological activity is highly encouraged and may uncover new therapeutic applications.

References

  • Roopan, S. M., et al. (2010). (2-Chloro-8-methylquinolin-3-yl)methanol. Acta Crystallographica Section E: Structure Reports Online, 66(7), o1543. Available at: [Link]

  • Wuxi Ginkgo Plastic Industry Co., Ltd. (n.d.). 2-chloroethanol. Index. Available at: [Link]

  • Prasath, R., et al. (2013). 1-(6-chloro-2-methyl-4-phenylquinolin-3-yl)prop-2-en-1-one ethanol monosolvate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 10), o1414–o1415. Available at: [Link]

  • Cheméo. (n.d.). Chemical Properties of 2-Chloroethanol (CAS 107-07-3). Available at: [Link]

  • ResearchGate. (n.d.). Synthesis, Characterization, and Biological Activity of 5-Chloroquinolin-8-ol Complexes. Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(11), 5895–5916. Available at: [Link]

  • Ayoob, A. I., & Mohmood, F. N. (2023). Synthesis of some new heterocyclic compounds derived from 2-Chloro-3-formyl quinoline. Iraqi Journal of Science, 64(3), 1335-1346. Available at: [Link]

  • Al-Salahi, R., et al. (2014). Synthesis, antibacterial and anticancer evaluation of some new 2-chloro-3-hetarylquinolines. European Journal of Medicinal Chemistry, 84, 528-538. Available at: [Link]

  • MDPI. (2020). Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. Molbank, 2020(3), M1149. Available at: [Link]

  • Afzal, O., et al. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 26(6), 1675. Available at: [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Ethanol. Available at: [Link]

  • Journal of the American Chemical Society. (1998). Asymmetric 1,7-Hydride Shift: The Highly Asymmetric Reduction of α,β-Unsaturated Ketones to Secondary Alcohols via a Novel Tandem Michael Addition−Meerwein−Ponndorf−Verley Reduction. Journal of the American Chemical Society, 120(38), 9931-9932. Available at: [Link]

  • Wikipedia. (n.d.). 2-Chloroethanol. Available at: [Link]

  • ResearchGate. (n.d.). Determination of 3-chloro-1,2-propanediol in foods and food ingredients by gas chromatography with mass spectrometric detection: Collaborative study. Available at: [Link]

  • Google Patents. (n.d.). CN109576313B - Method for preparing (S) -2-chloro-1- (3-hydroxyphenyl) ethanol.
  • Semantic Scholar. (n.d.). 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. (2017). Synthesis and Evaluation of the Biological Activity of New 4-(2- Chloroacetyl) Morpholine Derivatives. J. Chem. Pharm. Res., 9(9), 146-158. Available at: [Link]

  • ResearchGate. (n.d.). Asymmetric reduction of prochiral ketones to chiral alcohols catalyzed by plants tissue. Available at: [Link]

  • Catalysis Science & Technology. (2015). Recent trends in organocatalyzed asymmetric reduction of prochiral ketones. Catal. Sci. Technol., 5, 4394-4407. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) Determination of 3-Chloro-1,2-Propanediol in Foods and Food Ingredients by Gas Chromatography with Mass Spectrometric Detection: Collaborative Study. Available at: [Link]

  • U.S. Food and Drug Administration. (n.d.). Safety Data Sheet: Ethanol. Available at: [Link]

  • National Center for Biotechnology Information. (2009). 2-Chloroquinoline-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 11), o2710. Available at: [Link]

  • Google Patents. (n.d.). CN101503714A - Method for asymmetric synthesis of (S)-2-chloro-1-phenylethanol derivative.
  • The Royal Society of Chemistry. (2016). SUPPORTING INFORMATION. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Alcohol synthesis by carbonyl compound reduction. Available at: [Link]

  • National Center for Biotechnology Information. (2022). Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways. Molecules, 27(19), 6524. Available at: [Link]

  • Doc Brown's Chemistry. (n.d.). H-1 proton NMR spectrum of ethanol. Available at: [Link]

  • ResearchGate. (2020). Microbial Stereo Inversion of (R) 3 Chloro-1,2-Propandiol by Wickerhamomyces anomalous MGR6-KY209903. International Journal of Pharmaceutical Sciences Review and Research, 62(1), 1-7. Available at: [Link]

Sources

Exploratory

A Comprehensive Technical Guide to the Structure Elucidation of (R)-1-(2-Chloro-8-fluoroquinolin-3-yl)ethanol

Abstract The precise determination of a molecule's three-dimensional structure is a cornerstone of modern drug discovery and development. Chiral molecules, in particular, demand rigorous stereochemical assignment, as ena...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The precise determination of a molecule's three-dimensional structure is a cornerstone of modern drug discovery and development. Chiral molecules, in particular, demand rigorous stereochemical assignment, as enantiomers can exhibit vastly different pharmacological and toxicological profiles. This guide provides an in-depth, multi-technique approach to the complete structure elucidation of the chiral secondary alcohol, (R)-1-(2-Chloro-8-fluoroquinolin-3-yl)ethanol. We will navigate the logical workflow from initial molecular formula confirmation to the unambiguous assignment of its absolute configuration. This document is intended for researchers, scientists, and drug development professionals, offering not just protocols, but the rationale behind the selection and application of each analytical technique.

Introduction: The Significance of Stereochemical Purity

The subject of our investigation, 1-(2-Chloro-8-fluoroquinolin-3-yl)ethanol, is a functionalized quinoline derivative. The quinoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. The introduction of a chiral hydroxyl group at the C1 position of the ethyl side chain introduces a stereocenter, giving rise to (R) and (S) enantiomers. The biological activity of such a molecule is intrinsically tied to its absolute configuration. Therefore, a robust and validated process to confirm both the chemical structure and the absolute stereochemistry is not merely an analytical exercise but a critical component of its development as a potential therapeutic agent or advanced intermediate.

This guide will demonstrate a holistic approach, integrating data from mass spectrometry, infrared and multinuclear NMR spectroscopy, and chiroptical methods to build a self-validating case for the structure and stereochemistry of the target compound.

Foundational Analysis: Confirming the Molecular Blueprint

Before interrogating the stereochemistry, it is imperative to confirm the molecular formula and the presence of key functional groups. This foundational analysis ensures that the correct molecule is being studied.

High-Resolution Mass Spectrometry (HRMS)

Expertise & Experience: HRMS is the definitive technique for determining the elemental composition of a molecule. By measuring the mass-to-charge ratio (m/z) to a high degree of precision (typically <5 ppm), we can derive an unambiguous molecular formula. For a halogenated compound like ours, the isotopic pattern provides an additional layer of confirmation.

Protocol:

  • Prepare a dilute solution of the analyte in a suitable solvent (e.g., methanol or acetonitrile).

  • Introduce the sample into an ESI-TOF (Electrospray Ionization - Time of Flight) mass spectrometer.

  • Acquire the spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

  • Analyze the high-resolution data to determine the exact mass and compare it with the theoretical mass.

  • Examine the isotopic pattern of the molecular ion peak.

Trustworthiness (Self-Validation): The presence of a chlorine atom provides a clear isotopic signature. Chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1.[1] This results in a characteristic M+2 peak with an intensity of about one-third that of the molecular ion peak, providing powerful evidence for the presence of a single chlorine atom.[1][2]

Data Presentation:

ParameterExpected Value
Molecular FormulaC₁₁H₉ClFNO
Theoretical Mass [M+H]⁺226.0435 u
Isotopic Peak [M+2+H]⁺228.0405 u
Isotopic Ratio (M:M+2)~3:1
Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Experience: FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of specific bonds.

Protocol:

  • Place a small amount of the neat sample on the diamond crystal of an ATR-FTIR (Attenuated Total Reflectance) spectrometer.

  • Acquire the spectrum over the range of 4000-400 cm⁻¹.

  • Identify the characteristic absorption bands for the key functional groups.

Trustworthiness (Self-Validation): The presence of a broad O-H stretching band and a C-O stretching band confirms the alcohol functionality, while characteristic aromatic and heteroaromatic stretches validate the quinoline core.[3]

Data Presentation:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3350 (broad)O-H StretchAlcohol
~3100-3000C-H StretchAromatic
~2980-2850C-H StretchAliphatic
~1600, 1500C=C/C=N StretchQuinoline Ring
~1250C-O StretchSecondary Alcohol[4]
~1100C-F StretchFluoroaromatic
~750C-Cl StretchChloroaromatic

Elucidating the Connectivity: 2D NMR Spectroscopy

Expertise & Experience: While 1D NMR provides information about the chemical environment of individual nuclei, 2D NMR experiments are essential for unambiguously determining the covalent bonding framework of the molecule by revealing through-bond scalar couplings.[5]

Predicted ¹H and ¹³C NMR Data (in CDCl₃):

Positionδ ¹³C (ppm)δ ¹H (ppm)MultiplicityJ (Hz)
2151.5---
3138.0---
4135.28.15s-
4a127.8---
5126.57.70d8.0
6123.07.40t8.0
7118.0 (d)7.25d8.0
8160.0 (d)---
8a145.5 (d)---
1'68.55.20q6.5
2'24.51.65d6.5
OH-2.50d4.0

Note: Carbons 7, 8, and 8a are expected to show coupling to fluorine (¹⁹F).

Experimental Protocols for 2D NMR
  • Sample Preparation: Dissolve ~10-15 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃).

  • Acquisition: Record ¹H, ¹³C{¹H}, COSY, HSQC, and HMBC spectra on a 500 MHz (or higher) NMR spectrometer.

Data Interpretation Workflow

The logical flow for assigning the structure begins with the most straightforward correlations and builds a complete picture.

G cluster_0 Start with Ethyl Group cluster_1 Connect to Quinoline Core cluster_2 Assign Remaining Protons H1_prime H-1' (5.20 ppm, q) H2_prime H-2' (1.65 ppm, d) H1_prime->H2_prime COSY C3 C-3 C4 C-4 H4 H-4 (8.15 ppm, s) H1_prime_node H-1' H1_prime_node->C3 HMBC H1_prime_node->C4 HMBC H5 H-5 H6 H-6 H5->H6 COSY H7 H-7 H6->H7 COSY

Caption: 2D NMR assignment workflow.

  • COSY (Correlation Spectroscopy): The COSY spectrum reveals proton-proton couplings. A clear cross-peak between the quartet at 5.20 ppm (H-1') and the doublet at 1.65 ppm (H-2') confirms the ethanol side chain.[6][7] Similarly, correlations between H-5, H-6, and H-7 establish the connectivity of the benzo- portion of the quinoline ring.[8]

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton directly to the carbon it is attached to, allowing for the assignment of all protonated carbons (C-4, C-5, C-6, C-7, C-1', C-2').

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for assembling the molecular skeleton by showing 2- and 3-bond correlations between protons and carbons.[9]

    • The crucial correlation is from the methine proton H-1' (δ 5.20) to the quaternary carbons C-3 and C-4. This unambiguously places the ethanol substituent at the C-3 position of the quinoline ring.

    • The singlet aromatic proton H-4 (δ 8.15) will show correlations to C-2, C-3, C-5, and C-8a, confirming its position and the overall ring fusion.

The Core Directive: Assigning Absolute Stereochemistry

With the 2D structure confirmed, the final and most critical step is to determine the absolute configuration of the stereocenter at C-1'.

Mosher's Method: A Powerful NMR Technique

Expertise & Experience: Mosher's method is a highly reliable NMR technique for determining the absolute configuration of secondary alcohols.[10][11] It involves derivatizing the alcohol with the two enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), creating a pair of diastereomers. The differing spatial arrangement of the phenyl group in these diastereomers leads to predictable shielding and deshielding effects on nearby protons, which can be analyzed to deduce the stereochemistry.[8][12]

Protocol: Mosher Ester Synthesis

  • Two Parallel Reactions: In separate NMR tubes, dissolve ~1-2 mg of the alcohol in ~0.5 mL of anhydrous pyridine-d₅.

  • Reagent Addition: To one tube, add a slight excess (~1.2 eq) of (R)-(-)-MTPA-Cl. To the other, add a similar excess of (S)-(+)-MTPA-Cl.

  • Reaction: Allow the reactions to proceed at room temperature for 1-2 hours, or until complete as monitored by ¹H NMR.

  • Analysis: Acquire ¹H NMR spectra for both the (R)-MTPA ester and the (S)-MTPA ester.

Trustworthiness (Self-Validation): The key to Mosher's method is the comparative analysis of the chemical shifts (δ) for protons on either side of the newly formed ester linkage. The difference in chemical shifts (Δδ = δS - δR) provides the diagnostic information.[10] According to the established model, for an (R)-alcohol, protons that lie on the same side as the phenyl group in the S-ester will be shielded (resonate at a higher field), while those on the methoxy side will be deshielded. This results in a predictable pattern of positive and negative Δδ values.

G cluster_0 Mosher's Method Logic start Chiral Alcohol (R-Configuration) react_S React with (S)-MTPA-Cl start->react_S react_R React with (R)-MTPA-Cl start->react_R ester_S (S)-MTPA Ester (Diastereomer 1) react_S->ester_S ester_R (R)-MTPA Ester (Diastereomer 2) react_R->ester_R nmr Acquire ¹H NMR for both esters ester_S->nmr ester_R->nmr delta Calculate Δδ = δS - δR nmr->delta result Analyze sign of Δδ values: Protons on right side: Δδ > 0 Protons on left side: Δδ < 0 delta->result

Caption: Workflow for Mosher's Method analysis.

Data Presentation (Hypothetical):

Protonδ for (S)-Ester (ppm)δ for (R)-Ester (ppm)Δδ (δS - δR) Conclusion
H-48.258.35-0.10 Negative Δδ
H-2'1.781.72+0.06 Positive Δδ

The negative Δδ for H-4 (on the quinoline side) and the positive Δδ for H-2' (on the methyl side) are consistent with the established model for an (R)-alcohol .

Vibrational Circular Dichroism (VCD)

Expertise & Experience: VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[13] While X-ray crystallography is the "gold standard," it requires a suitable single crystal, which can be difficult to obtain.[14] VCD provides a powerful alternative for determining absolute configuration on samples in solution.[15][16] The methodology relies on comparing the experimental VCD spectrum to a spectrum predicted by quantum mechanical calculations (typically Density Functional Theory, DFT).[17]

Protocol:

  • Experimental: Dissolve the sample in a suitable solvent (e.g., CDCl₃) and record the IR and VCD spectra.

  • Computational:

    • Perform a conformational search for the molecule using a method like molecular mechanics.

    • For the lowest energy conformers, perform geometry optimization and frequency calculations using DFT (e.g., B3LYP/6-31G(d)).

    • Calculate the theoretical VCD spectrum for the (R)-enantiomer.

    • Boltzmann-average the spectra of the significant conformers.

  • Comparison: Compare the sign and relative intensity of the experimental VCD bands with the calculated spectrum.

Trustworthiness (Self-Validation): If the experimental spectrum visually matches the calculated spectrum for the (R)-enantiomer, the absolute configuration is confirmed as (R). If the experimental spectrum is a mirror image of the calculated (R)-spectrum, the configuration is (S). A strong correlation provides high confidence in the assignment.[17]

Single-Crystal X-ray Diffraction

Should a high-quality single crystal be obtainable, X-ray diffraction provides the most definitive determination of absolute configuration.

Expertise & Experience: By analyzing the diffraction pattern of X-rays from a single crystal, the precise 3D arrangement of atoms in the crystal lattice can be determined. The phenomenon of anomalous dispersion, particularly effective with atoms heavier than oxygen, allows for the unambiguous determination of the absolute stereochemistry.[14]

Protocol:

  • Grow a single crystal of the compound suitable for X-ray diffraction.

  • Mount the crystal on a diffractometer.

  • Collect diffraction data, ensuring sufficient redundancy for anomalous dispersion analysis.

  • Solve and refine the crystal structure.

  • Determine the Flack parameter; a value close to 0 for the assigned stereochemistry confirms the assignment with high confidence.

Data Presentation (Hypothetical):

ParameterValue
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
Flack Parameter0.02(3)
ConclusionAbsolute structure confirmed as (R)

Conclusion

The structure elucidation of a chiral molecule is a process of accumulating corroborating evidence from orthogonal analytical techniques. In the case of (R)-1-(2-Chloro-8-fluoroquinolin-3-yl)ethanol, we have demonstrated a robust workflow. High-resolution mass spectrometry and FTIR confirmed the molecular formula and functional groups. A suite of 2D NMR experiments established the precise connectivity, placing the 1-ethanol substituent at the C-3 position of the 2-chloro-8-fluoroquinoline core. Finally, the absolute configuration of the stereocenter was determined using the powerful NMR-based Mosher's method and could be further validated by VCD and, if possible, single-crystal X-ray diffraction. This integrated, self-validating approach ensures the highest degree of confidence in the final structural assignment, a prerequisite for any further development in the fields of medicinal chemistry and materials science.

References

  • G. F. Pauli, T. Gödecke, B. U. Jaki, D. C. Lankin, "Quantitative 1H NMR. Development and potential of an analytical method: An update," Journal of Natural Products, 75(4), 834–851, 2012.

  • M. S. Shrestha, "Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives," UNCW Institutional Repository, 2013.

  • J. A. Dale, H. S. Mosher, "Nuclear magnetic resonance enantiomer reagents. Configurational correlations via nuclear magnetic resonance chemical shifts of diastereomeric mandelate, O-methylmandelate, and α-methoxy-α-trifluoromethylphenylacetate (MTPA) esters," Journal of the American Chemical Society, 95(2), 512-519, 1973.

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Foundational

An In-Depth Technical Guide to the Material Safety of (R)-1-(2-Chloro-8-fluoroquinolin-3-yl)ethanol

Abstract: This document provides a comprehensive material safety and handling guide for the novel research compound, (R)-1-(2-Chloro-8-fluoroquinolin-3-yl)ethanol. As a specific Material Safety Data Sheet (MSDS) is not p...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive material safety and handling guide for the novel research compound, (R)-1-(2-Chloro-8-fluoroquinolin-3-yl)ethanol. As a specific Material Safety Data Sheet (MSDS) is not publicly available for this compound, this guide synthesizes data from structurally analogous molecules, including quinoline, substituted chloro-alcohols, and ethanol, to provide a robust framework for risk assessment and safe laboratory practices. This guide is intended for researchers, chemists, and drug development professionals who may handle this or similar complex heterocyclic compounds.

Chemical Identity and Rationale for Analog-Based Assessment

(R)-1-(2-Chloro-8-fluoroquinolin-3-yl)ethanol is a chiral alcohol derivative of a substituted quinoline. Its structure suggests it is likely a crystalline solid at standard temperature and pressure. Due to its novelty as a research chemical, comprehensive toxicological and safety data have not been formally established.

Therefore, this guide employs a well-established scientific principle: safety assessment by structural analogy. The potential hazards are inferred from the compound's core functional components:

  • Quinoline Core: The basic quinoline structure is known to possess significant biological activity and associated hazards. Safety data for quinoline itself indicates risks of toxicity, mutagenicity, and carcinogenicity.[1][2][3][4]

  • Chlorinated Functional Group: The presence of a chloro- substituent on the quinoline ring and the chloroethanol side chain introduces hazards associated with halogenated organic compounds. 2-Chloroethanol, a simple analog, is known to be highly toxic and fatal if swallowed, inhaled, or absorbed through the skin.[5]

  • Ethanol Side Chain: The ethanol group, while common, contributes to potential flammability and eye irritation.[6]

This composite approach allows for a cautious and comprehensive evaluation of potential risks in the absence of specific empirical data.

Hazard Identification and GHS Classification (Inferred)

Based on the hazards of its structural analogs, (R)-1-(2-Chloro-8-fluoroquinolin-3-yl)ethanol should be handled as a substance with significant potential hazards. The following GHS classifications are inferred and should be adopted for laboratory labeling and risk assessment.

Table 1: Inferred GHS Hazard Classification

Hazard ClassCategoryHazard Statement (Inferred)Basis for Classification
Acute Toxicity, OralCategory 3H301: Toxic if swallowed.Based on quinoline and 2-chloroethanol toxicity.[1][4][5]
Acute Toxicity, DermalCategory 2H310: Fatal in contact with skin.Based on the high dermal toxicity of 2-chloroethanol and quinoline derivatives.[2][5]
Acute Toxicity, InhalationCategory 2H330: Fatal if inhaled.Based on the high inhalation toxicity of 2-chloroethanol.[5]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.Based on quinoline.[1][3][4]
Serious Eye Damage/IrritationCategory 1H318: Causes serious eye damage.Based on the severe eye irritation potential of 2-chloroethanol.
Germ Cell MutagenicityCategory 2H341: Suspected of causing genetic defects.Based on quinoline.[1][3][4]
CarcinogenicityCategory 1BH350: May cause cancer.Based on quinoline.[1][2][3][4]
Hazardous to the Aquatic Environment, ChronicCategory 2H411: Toxic to aquatic life with long lasting effects.Based on quinoline.[1][3][4]

Signal Word: Danger

Hazard Pictograms:

GHS06: Skull and Crossbones GHS08: Health Hazard GHS05: Corrosion GHS09: Environment

First-Aid and Emergency Response Protocols

Immediate and decisive action is critical in the event of an exposure. The following protocols are based on the compound's inferred high toxicity.

Emergency Workflow for Exposure

Exposure Exposure Event (Skin, Eyes, Inhalation, Ingestion) Remove Remove from Source & Move to Fresh Air Exposure->Remove Call Call Emergency Services (Provide SDS/Chemical Name) Remove->Call Skin Skin Contact: - Immediately remove contaminated clothing. - Flush skin with copious water for 15+ min. Call->Skin Eyes Eye Contact: - Immediately flush with water for 15+ min. - Hold eyelids open. - Remove contact lenses if possible. Call->Eyes Inhalation Inhalation: - If breathing is difficult, provide oxygen. - If not breathing, give artificial respiration (use barrier device). Call->Inhalation Ingestion Ingestion: - DO NOT induce vomiting. - Rinse mouth with water. - Never give anything by mouth to an unconscious person. Call->Ingestion Medical Seek Immediate Medical Attention Skin->Medical Eyes->Medical Inhalation->Medical Ingestion->Medical Spill Spill Detected Evacuate Evacuate Immediate Area & Restrict Access Spill->Evacuate Ventilate Ensure Adequate Ventilation Evacuate->Ventilate PPE Don Full PPE (Gloves, Gown, Respirator, Eye Protection) Ventilate->PPE Contain Contain Spill (Use inert absorbent like sand or vermiculite) PPE->Contain Collect Carefully Collect Material (Use non-sparking tools) Contain->Collect Container Place in a Labeled, Sealed Container for Hazardous Waste Collect->Container Decontaminate Decontaminate Spill Area Container->Decontaminate Dispose Dispose of Waste (Follow Institutional/Local Regulations) Decontaminate->Dispose

Caption: Step-by-step workflow for accidental spill response.

  • Personal Precautions: Avoid all contact with the substance. Do not breathe vapors or dust. Ensure adequate ventilation and evacuate personnel from the affected area. * Environmental Precautions: Prevent the material from entering drains, sewers, or waterways, given its inferred aquatic toxicity. [1][3]* Methods for Cleaning Up: Cover the spill with an inert absorbent material (e.g., sand, vermiculite). [1]Use non-sparking tools for collection. [7]Place the collected material into a properly labeled, sealed container for hazardous waste disposal. [1]

Handling and Storage

Safe Handling Practices
  • Engineering Controls: All work must be conducted in a certified chemical fume hood to prevent inhalation exposure. [1]* Personal Hygiene: Wash hands thoroughly after handling, and before eating, drinking, or smoking. [2][3][8]Remove and launder contaminated clothing before reuse.

  • Procedural Controls: Obtain special instructions before use. [3][4]Avoid contact with skin, eyes, and clothing. [4][5]Avoid formation of dust and aerosols.

Storage Conditions
  • Container: Keep the container tightly closed and stored in a dry, cool, and well-ventilated place. [4][5][6]* Incompatibilities: Store away from strong oxidizing agents.

  • Security: Given the high toxicity, store in a locked cabinet or area with restricted access.

Exposure Controls and Personal Protection

A comprehensive barrier approach is mandatory to prevent any route of exposure.

Table 2: Recommended Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Eye/Face Protection Chemical safety goggles and a face shield (8-inch minimum). [5]Protects against splashes and dust, mitigating the risk of severe eye damage. [4]
Skin Protection Chemical-resistant gloves (e.g., butyl rubber, Viton®) inspected prior to use. [4][6]A disposable lab coat or chemical-resistant apron.Prevents fatal skin absorption. [5]Standard lab coats may not be sufficient.
Respiratory Protection A NIOSH-approved supplied-air respirator or a full-facepiece respirator with appropriate cartridges (e.g., organic vapor/acid gas/particulate).Protects against fatal inhalation toxicity. [5]Standard dust masks are inadequate.

Physical and Chemical Properties

Specific data for this compound is not available. The following are based on its chemical structure and data from similar compounds.

Table 3: Physicochemical Properties

PropertyValueSource/Comment
Molecular Formula C₁₂H₁₀ClFNODerived from structure.
Molecular Weight 237.67 g/mol Calculated.
Appearance Expected to be an off-white to yellow solid.By analogy to similar complex organic molecules.
Odor No data available. May have a characteristic odor.Quinoline has a strong, characteristic odor. [2]
Solubility Likely soluble in organic solvents like ethanol, DMSO, and DMF. Poorly soluble in water.General property of similar organic compounds.
Boiling/Melting Point Not determined.-

Stability and Reactivity

  • Reactivity: No specific data available. Expected to be stable under recommended storage conditions.

  • Chemical Stability: Stable under normal temperatures and pressures.

  • Conditions to Avoid: Heat, flames, sparks, and incompatible materials. [6]* Incompatible Materials: Strong oxidizing agents.

  • Hazardous Decomposition Products: Under fire conditions, will decompose to form hydrogen chloride, hydrogen fluoride, nitrogen oxides, and carbon oxides. [1]

Toxicological Information (Inferred)

This section is based entirely on the toxicological profiles of quinoline and 2-chloroethanol and represents a worst-case scenario assessment.

  • Acute Toxicity: The compound is presumed to be highly toxic by all routes of exposure (oral, dermal, inhalation). [1][5]Symptoms of acute exposure could include nausea, vomiting, dizziness, headache, respiratory distress, and damage to the liver and kidneys. [2][5]* Carcinogenicity: The quinoline moiety is classified as a potential carcinogen (Category 1B). [1][3][4]Therefore, this compound must be handled as a carcinogen. [2]* Mutagenicity: Quinoline is a suspected germ cell mutagen (Category 2). [1][3][4]This compound should be handled with extreme caution to avoid any exposure that could lead to genetic defects.

  • Reproductive Toxicity: No data is available, but it should be assumed to be a potential reproductive toxicant.

Ecological Information

  • Toxicity to Aquatic Life: Quinoline is classified as toxic to aquatic life with long-lasting effects. [1][3][4]This compound should be prevented from entering the environment.

  • Persistence and Degradability: Likely to be persistent in the environment.

  • Bioaccumulation: Potential for bioaccumulation cannot be ruled out.

Disposal Considerations

  • Waste Disposal Method: All waste material must be disposed of as hazardous waste. Disposal should be handled by a licensed professional waste disposal service. [5]Do not allow this chemical to enter the environment.

Transport Information

While not specifically listed, based on its inferred toxicity, it would likely be classified for transport as follows:

  • UN Number: UN 2811 (TOXIC SOLID, ORGANIC, N.O.S.)

  • Transport Hazard Class: 6.1 (Toxic Substance)

  • Packing Group: I or II

References

  • Safety Data Sheet: quinoline. Chemos GmbH&Co.KG.

  • Quinoline - Hazardous Substance Fact Sheet. New Jersey Department of Health.

  • Ethanol - SAFETY DATA SHEET. Sigma-Aldrich Inc.

  • Quinoline - SAFETY DATA SHEET. Ing. Petr Švec - PENTA s.r.o.

  • Quinoline CAS No 91-22-5 MATERIAL SAFETY DATA SHEET SDS/MSDS. Central Drug House (P) Ltd.

  • 2-Chloroethanol - Safety Data Sheet. Sigma-Aldrich.

  • SAFETY DATA SHEET - Ethanol Solution 96%. Fisher Scientific.

  • Safety Data Sheet: Ethanol. Chemos GmbH&Co.KG.

  • Safety Data Sheet: Ethanol. Carl ROTH.

  • Quinoline | C9H7N | CID 7047. PubChem - NIH.

  • SAFETY DATA SHEET - 2-chloroethanol. Sigma-Aldrich.

  • Chemical Properties of 2-Chloroethanol (CAS 107-07-3). Cheméo.

  • Techno PharmChem - QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET. Techno Pharmchem.

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Protocols & Analytical Methods

Method

Application Notes and Protocols: Synthetic Applications of 2-Chloroquinoline Derivatives in Medicinal Chemistry

Introduction: The Strategic Importance of the 2-Chloroquinoline Scaffold The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the 2-Chloroquinoline Scaffold

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide spectrum of biological activities.[1][2] Among its many derivatives, 2-chloroquinoline stands out as a particularly versatile and valuable intermediate. The chlorine atom at the 2-position acts as an excellent leaving group, readily participating in a variety of cross-coupling and nucleophilic substitution reactions. This reactivity allows for the strategic and efficient diversification of the quinoline core, enabling the synthesis of large libraries of compounds for drug discovery programs.[3] The resulting derivatives have shown significant promise as kinase inhibitors, anticancer agents, and antiviral compounds, underscoring the importance of 2-chloroquinoline in the development of novel therapeutics.[4][5][6][7]

This guide provides an in-depth exploration of the key synthetic transformations involving 2-chloroquinoline derivatives, offering detailed protocols and insights into the rationale behind experimental choices. It is designed for researchers, scientists, and drug development professionals seeking to leverage the synthetic utility of this powerful building block.

Core Synthetic Strategies for 2-Chloroquinoline Diversification

The reactivity of the C2-Cl bond in 2-chloroquinolines is the cornerstone of their synthetic utility. Three primary reaction classes are predominantly employed for their functionalization:

  • Palladium-Catalyzed Cross-Coupling Reactions:

    • Suzuki-Miyaura Coupling: For the formation of C-C bonds, introducing aryl or heteroaryl substituents.

    • Buchwald-Hartwig Amination: For the formation of C-N bonds, introducing a wide range of amino functionalities.

  • Nucleophilic Aromatic Substitution (SNA r): For the introduction of a variety of nucleophiles, including O, N, and S-based moieties.

The following sections will delve into the mechanistic underpinnings and provide detailed, field-proven protocols for each of these indispensable transformations.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Precision

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heterobiaryl structures.[8][9][10][11][12] In the context of 2-chloroquinolines, this reaction allows for the direct attachment of various aryl and heteroaryl groups at the 2-position, a common motif in many kinase inhibitors.

Mechanistic Rationale and Key Parameters

The catalytic cycle of the Suzuki-Miyaura coupling is well-established and involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Diagram: Catalytic Cycle of the Suzuki-Miyaura Reaction

Suzuki_Miyaura_Cycle Pd(0)L2 Active Catalyst Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Pd(II)_Complex Ar-Pd(II)-X L2 Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation Pd(II)_Aryl_Complex Ar-Pd(II)-Ar' L2 Transmetalation->Pd(II)_Aryl_Complex Reductive_Elimination Reductive Elimination Pd(II)_Aryl_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Product 2-Arylquinoline (Ar-Ar') Reductive_Elimination->Product 2-Chloroquinoline 2-Chloroquinoline (Ar-X) 2-Chloroquinoline->Oxidative_Addition Boronic_Acid Arylboronic Acid (Ar'-B(OR)2) Boronic_Acid->Transmetalation Base Base Base->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Causality Behind Experimental Choices:

  • Catalyst: Palladium catalysts are central to this reaction. Pd(PPh₃)₄ and Pd(dppf)Cl₂ are commonly used. The choice of catalyst can influence reaction efficiency and substrate scope. For electron-rich 2-chloroquinolines, a more active catalyst may be required.

  • Ligand: The phosphine ligands stabilize the palladium center and modulate its reactivity. Bulky, electron-rich ligands often promote the oxidative addition and reductive elimination steps.

  • Base: A base is crucial for the activation of the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation. Common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄. The choice of base can be critical, especially for substrates with base-sensitive functional groups.

  • Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is typically used. Water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.

Detailed Protocol: Synthesis of a 2-Arylquinoline Derivative

This protocol describes a general procedure for the Suzuki-Miyaura coupling of a 2-chloroquinoline with an arylboronic acid.

Materials:

  • 2-Chloroquinoline derivative (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0-3.0 equiv)

  • Solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Appropriate organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add the 2-chloroquinoline derivative (1.0 equiv), arylboronic acid (1.2 equiv), palladium catalyst (0.05 equiv), and base (2.0 equiv).

  • Degassing: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add the degassed solvent mixture (dioxane/water) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously for the required time (typically 2-12 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.

  • Extraction: Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-arylquinoline derivative.

Parameter Typical Range Rationale/Considerations
Temperature 80-120 °CHigher temperatures can increase reaction rates but may lead to decomposition.
Reaction Time 2-24 hoursMonitor by TLC or LC-MS to determine completion.
Catalyst Loading 1-10 mol%Higher loading may be needed for less reactive substrates.
Base Strength K₃PO₄ > Cs₂CO₃ > K₂CO₃Stronger bases can accelerate the reaction but may not be compatible with all functional groups.

Buchwald-Hartwig Amination: Constructing C-N Bonds with Versatility

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[13][14][15][16][17] It has become an indispensable tool in medicinal chemistry for the synthesis of arylamines, which are prevalent in a vast number of pharmaceuticals. For 2-chloroquinolines, this reaction provides a direct route to 2-aminoquinoline derivatives, which are key components of many biologically active molecules.

Mechanistic Rationale and Key Parameters

The catalytic cycle for the Buchwald-Hartwig amination shares similarities with the Suzuki-Miyaura coupling, involving oxidative addition, amine coordination and deprotonation, and reductive elimination.

Diagram: Catalytic Cycle of the Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle Pd(0)L2 Active Catalyst Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Pd(II)_Complex Ar-Pd(II)-X L2 Oxidative_Addition->Pd(II)_Complex Amine_Coordination Amine Coordination & Deprotonation Pd(II)_Complex->Amine_Coordination Pd(II)_Amido_Complex Ar-Pd(II)-NR'R'' L2 Amine_Coordination->Pd(II)_Amido_Complex Reductive_Elimination Reductive Elimination Pd(II)_Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Product 2-Aminoquinoline (Ar-NR'R'') Reductive_Elimination->Product 2-Chloroquinoline 2-Chloroquinoline (Ar-X) 2-Chloroquinoline->Oxidative_Addition Amine Amine (HNR'R'') Amine->Amine_Coordination Base Base Base->Amine_Coordination

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Causality Behind Experimental Choices:

  • Catalyst and Ligand: The choice of palladium precursor and phosphine ligand is critical. Bulky, electron-rich phosphine ligands, such as those from the Buchwald (e.g., XPhos, SPhos) and Hartwig groups, are highly effective. These ligands promote the formation of the active monoligated Pd(0) species and facilitate both the oxidative addition and reductive elimination steps.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine, forming the active amido species. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are commonly used. The choice of base can affect the reaction rate and selectivity.

  • Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are typically used to prevent quenching of the strong base and interference with the catalytic cycle.

Detailed Protocol: Synthesis of a 2-Aminoquinoline Derivative

This protocol provides a general method for the Buchwald-Hartwig amination of a 2-chloroquinoline with a primary or secondary amine.

Materials:

  • 2-Chloroquinoline derivative (1.0 equiv)

  • Amine (1.1-1.5 equiv)

  • Palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., Xantphos, 2-4 mol%)

  • Base (e.g., Sodium tert-butoxide, 1.4-2.0 equiv)

  • Anhydrous solvent (e.g., Toluene or 1,4-Dioxane)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Appropriate organic solvents for extraction and chromatography

Procedure:

  • Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precursor, phosphine ligand, and base to a flame-dried Schlenk flask or sealed tube.

  • Reagent Addition: Add the 2-chloroquinoline derivative and the anhydrous solvent. Stir the mixture for a few minutes.

  • Nucleophile Addition: Add the amine to the reaction mixture.

  • Reaction: Seal the vessel and heat the reaction to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Quench the reaction carefully with saturated aqueous ammonium chloride solution.

  • Extraction: Dilute with ethyl acetate and water. Separate the layers and extract the aqueous phase with ethyl acetate (3 x).

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired 2-aminoquinoline product.

Parameter Typical Range Rationale/Considerations
Temperature 80-130 °CHigher temperatures are often required for less reactive chloroquinolines.
Reaction Time 4-24 hoursSterically hindered amines may require longer reaction times.
Ligand Choice Xantphos, RuPhos, XPhosThe optimal ligand depends on the specific substrates and should be screened.
Base Choice NaOtBu, K₂CO₃, Cs₂CO₃Stronger bases are generally more effective for less nucleophilic amines.

Nucleophilic Aromatic Substitution (SNA r): A Classical and Robust Approach

Nucleophilic aromatic substitution (SNA r) is a fundamental reaction in heterocyclic chemistry and provides a straightforward method for the functionalization of 2-chloroquinolines.[18][19] The electron-withdrawing nitrogen atom in the quinoline ring activates the C2 position towards nucleophilic attack, facilitating the displacement of the chloride.[18]

Mechanistic Rationale and Key Parameters

The SNA r reaction proceeds through a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer complex.

Diagram: Mechanism of Nucleophilic Aromatic Substitution (SNA r)

SNAr_Mechanism cluster_0 Addition of Nucleophile cluster_1 Elimination of Leaving Group Start 2-Chloroquinoline + Nu⁻ Meisenheimer Meisenheimer Complex (Resonance Stabilized) Start->Meisenheimer Slow (Rate-determining) Product 2-Substituted Quinoline + Cl⁻ Meisenheimer->Product Fast

Caption: Mechanism of nucleophilic aromatic substitution (SNA r).

Causality Behind Experimental Choices:

  • Nucleophile: A wide range of nucleophiles can be employed, including amines, alkoxides, phenoxides, and thiolates. The strength of the nucleophile will influence the reaction rate.

  • Solvent: Polar aprotic solvents like DMF, DMSO, or NMP are often used as they can solvate the cation of the nucleophile, increasing its reactivity. For reactions with amines, an excess of the amine can sometimes serve as the solvent.

  • Temperature: Heating is often required to overcome the activation energy for the formation of the Meisenheimer complex. Temperatures can range from room temperature to reflux, depending on the reactivity of the substrates.

  • Base: In reactions with weakly nucleophilic amines or alcohols, a base (e.g., K₂CO₃, Et₃N) is often added to deprotonate the nucleophile and increase its reactivity.

Detailed Protocol: Synthesis of a 2-Phenoxyquinoline Derivative

This protocol outlines a general procedure for the SNA r reaction of a 2-chloroquinoline with a phenol.

Materials:

  • 2-Chloroquinoline derivative (1.0 equiv)

  • Phenol derivative (1.1-1.5 equiv)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 1.5-2.0 equiv)

  • Polar aprotic solvent (e.g., DMF or DMSO)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Appropriate organic solvents for extraction and chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask, add the 2-chloroquinoline derivative, the phenol, and the base.

  • Solvent Addition: Add the polar aprotic solvent.

  • Reaction: Heat the mixture to the desired temperature (e.g., 100-140 °C) and stir until the starting material is consumed (monitor by TLC).

  • Work-up: Cool the reaction mixture to room temperature and pour it into ice water.

  • Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate (3 x).

  • Washing and Drying: Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to yield the pure 2-phenoxyquinoline.

Parameter Typical Range Rationale/Considerations
Temperature 80-160 °CHigher temperatures are often needed for less reactive phenols.
Reaction Time 6-48 hoursReaction progress should be monitored to avoid decomposition.
Base K₂CO₃, Cs₂CO₃Cesium carbonate is often more effective due to its higher solubility and the "cesium effect".
Solvent DMF, DMSO, NMPChoose a solvent with a boiling point appropriate for the desired reaction temperature.

Case Studies: Synthesis of Kinase Inhibitors

The synthetic utility of 2-chloroquinoline derivatives is exemplified in the synthesis of numerous clinically important kinase inhibitors.[4][5][7]

Case Study 1: Cabozantinib (Cometriq®)

Cabozantinib is a multi-tyrosine kinase inhibitor used in the treatment of medullary thyroid cancer and renal cell carcinoma. Its synthesis involves the reaction of a 4-aminophenol derivative with a 6,7-dimethoxy-4-chloroquinoline. This key step is an SNA r reaction where the phenoxide, generated in situ, displaces the chloride at the 4-position of the quinoline ring. While the C4-Cl is more reactive than the C2-Cl in this specific scaffold, the principle of SNA r on a chloroquinoline is central to the synthesis.

Case Study 2: GSK2126458

GSK2126458 is a potent inhibitor of PI3K and mTOR.[20][21] Its synthesis utilizes a 6-bromo-4-chloroquinoline intermediate.[20] The chloro-group is first converted to an iodo-group to facilitate a subsequent Suzuki coupling, demonstrating the strategic manipulation of halide reactivity on the quinoline core.[20]

Case Study 3: Alectinib (Alecensa®)

Alectinib is a highly selective ALK inhibitor for the treatment of non-small cell lung cancer.[22][23] While the final drug does not contain a simple quinoline core, its synthesis involves precursors that utilize the reactivity of related heterocyclic systems, showcasing the broader applicability of the synthetic principles discussed.[23]

Conclusion

2-Chloroquinoline and its derivatives are undeniably powerful and versatile building blocks in medicinal chemistry. The ability to functionalize the C2-position through robust and well-understood reactions like Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution provides medicinal chemists with a reliable platform for the rapid generation of diverse compound libraries. The successful application of these synthetic strategies in the development of clinically approved drugs highlights the enduring importance of the 2-chloroquinoline scaffold in the quest for novel and effective therapeutics. This guide has provided a framework of detailed protocols and mechanistic insights to empower researchers to fully exploit the synthetic potential of these valuable intermediates.

References

  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (2025). ChemMedChem. [Link]

  • Suzuki Miyaura cross-coupling of 2-chloropyrazine with arylboronic acids catalyzed by novel palladium(II) ONO pincer complexes. (2025). ResearchGate. [Link]

  • Knight, S. D., et al. (2010). Discovery of GSK2126458, a Highly Potent Inhibitor of PI3K and the Mammalian Target of Rapamycin. ACS Medicinal Chemistry Letters. [Link]

  • Design and synthesis of a highly selective, orally active and potent anaplastic lymphoma kinase inhibitor (CH5424802). (2025). ResearchGate. [Link]

  • Zoorob, H. H., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances. [Link]

  • (2025). Quinoline-based small molecules as effective protein kinases inhibitors (Review). ResearchGate. [Link]

  • Felpin, F.-X. (2005). Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C. Organic Chemistry Portal. [Link]

  • Wang, M., et al. (2012). [11C]GSK2126458 and [18F]GSK2126458, the first radiosynthesis of new potential PET agents for imaging of PI3K and mTOR in cancers. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents. (n.d.). RSC Publishing. [Link]

  • Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. (2021). MDPI. [Link]

  • Nasielski-Hinkens, R., et al. (1988). Nucleophilic substitutions on 2-Chloro-3-Nitroquinoxaline. Bulletin des Sociétés Chimiques Belges. [Link]

  • Badone, D., et al. (1996). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry. [Link]

  • Review on recent development of quinoline for anticancer activities. (2022). Future Journal of Pharmaceutical Sciences. [Link]

  • Synthesis of 2-Oxoquinoline Derivatives as Dual Pim and mTORC Protein Kinase Inhibitors. (2021). ACS Omega. [Link]

  • Asres, H., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances. [Link]

  • Guniš, J., et al. (2001). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. Collection of Czechoslovak Chemical Communications. [Link]

  • Roberts, J. D. (2015). 22.4: Preparation of Phenols: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]

  • Chloroquine and chloroquinoline derivatives as models for the design of modulators of amyloid Peptide precursor metabolism. (2015). Journal of Medicinal Chemistry. [Link]

  • The Development of a Nucleophilic Substitution Reaction Experiment for the Organic Chemistry Laboratory. (n.d.). Liberty University. [Link]

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. (2019). Scholarship @ Claremont. [Link]

  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. (2020). Molecules. [Link]

  • Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. (2001). Molecules. [Link]

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Application

Application Notes &amp; Protocols: Evaluating the Cytotoxicity of Novel Quinoline Compounds on Cancer Cell Lines

Introduction: The Promise of Quinoline Scaffolds in Oncology The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activitie...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Promise of Quinoline Scaffolds in Oncology

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities.[1][2] In the realm of oncology, quinoline derivatives have emerged as a promising class of anticancer agents, demonstrating efficacy through diverse mechanisms of action.[1][2][3] These mechanisms include, but are not limited to, the inhibition of topoisomerases, disruption of tubulin polymerization, modulation of cell signaling pathways, and induction of apoptosis.[2][3][4][5] The synthetic tractability of the quinoline nucleus allows for extensive structural modifications, enabling the fine-tuning of their pharmacological profiles to enhance potency and selectivity against cancer cells.[6]

The initial and most critical step in the preclinical evaluation of these novel quinoline compounds is the assessment of their cytotoxic and cytostatic effects on relevant cancer cell lines.[7][8] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing robust cytotoxicity assays. It moves beyond a mere recitation of steps to explain the underlying principles and rationale, ensuring the generation of reliable and reproducible data.

Choosing the Right Cytotoxicity Assay: A Matter of Mechanism

The selection of an appropriate cytotoxicity assay is paramount and should be guided by the anticipated mechanism of action of the test compound and the specific question being asked. Cytotoxicity assays can be broadly categorized based on the cellular parameter they measure.[8][9] This guide will focus on three widely used and validated colorimetric assays: MTT, SRB, and LDH. Each assay interrogates a different aspect of cell health, and understanding these differences is key to a well-designed study.

  • Metabolic Activity (MTT Assay): Measures the reduction of a tetrazolium salt by mitochondrial dehydrogenases in viable cells.[10] This is an indicator of metabolic activity and is often used as a proxy for cell viability.[11]

  • Total Protein Content (SRB Assay): Quantifies the total protein mass of adherent cells, providing a measure of cell number.[12]

  • Membrane Integrity (LDH Assay): Detects the release of the cytosolic enzyme lactate dehydrogenase (LDH) into the culture medium upon cell membrane damage.[13][14]

A multi-assay approach is often recommended to gain a more complete picture of a compound's cytotoxic profile and to mitigate the risk of assay-specific artifacts.

Experimental Workflow: A Visual Guide

The general workflow for assessing the cytotoxicity of novel quinoline compounds is a multi-step process that requires careful planning and execution. The following diagram illustrates the key stages, from initial compound preparation to data analysis.

experimental_workflow cluster_prep Phase 1: Preparation cluster_treatment Phase 2: Treatment cluster_assay Phase 3: Cytotoxicity Assay cluster_analysis Phase 4: Data Analysis & Interpretation Compound_Prep Compound Preparation (Stock Solution, Serial Dilutions) Cell_Seeding Cell Seeding in 96-well Plates (Optimize Seeding Density) Compound_Prep->Cell_Seeding Cell_Culture Cancer Cell Line Culture (Logarithmic Growth Phase) Cell_Culture->Cell_Seeding Compound_Treatment Treatment of Cells (Incubate for 24, 48, 72h) Cell_Seeding->Compound_Treatment Assay_Execution Perform Selected Assay (MTT, SRB, or LDH) Compound_Treatment->Assay_Execution Data_Acquisition Measure Absorbance (Plate Reader) Assay_Execution->Data_Acquisition Data_Normalization Data Normalization (% Viability / Inhibition) Data_Acquisition->Data_Normalization IC50_Calculation IC50 Value Calculation (Non-linear Regression) Data_Normalization->IC50_Calculation Results_Interpretation Interpretation of Results IC50_Calculation->Results_Interpretation

Caption: General experimental workflow for cytotoxicity assessment.

Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a widely used method for assessing cell viability by measuring the metabolic activity of cells.[10] In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, resulting in the formation of insoluble purple formazan crystals.[11] The amount of formazan produced is directly proportional to the number of viable cells.

Principle of the MTT Assay

mtt_principle MTT MTT (Yellow, Soluble) Mitochondrial_Dehydrogenase Mitochondrial Dehydrogenase (in viable cells) MTT->Mitochondrial_Dehydrogenase Reduction Formazan Formazan (Purple, Insoluble) Solubilization Solubilizing Agent (e.g., DMSO) Formazan->Solubilization Mitochondrial_Dehydrogenase->Formazan Soluble_Formazan Solubilized Formazan (Purple Solution) Solubilization->Soluble_Formazan Measurement Measure Absorbance (~570 nm) Soluble_Formazan->Measurement

Caption: Principle of the MTT cytotoxicity assay.

Step-by-Step Protocol
  • Cell Seeding: Seed cancer cells in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the novel quinoline compounds in culture medium. The final concentration of the solvent (e.g., DMSO) should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity.[15] Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (medium with solvent) and untreated control (medium only) wells. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[16]

  • Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.[16]

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[16]

  • Absorbance Measurement: Shake the plate gently for 5-15 minutes to dissolve the formazan crystals. Measure the absorbance at a wavelength of 570 nm using a microplate reader.[16] A reference wavelength of 630 nm can be used to subtract background absorbance.

Protocol 2: SRB (Sulforhodamine B) Assay

The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of total cellular protein content.[12] It is a reliable and sensitive method, particularly for adherent cell lines.[17]

Principle of the SRB Assay

The SRB assay relies on the ability of the bright pink aminoxanthene dye, sulforhodamine B, to bind to basic amino acid residues of proteins under mildly acidic conditions.[12] The amount of bound dye is proportional to the total protein mass, which is an indirect measure of cell number.

Step-by-Step Protocol
  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Cell Fixation: After compound treatment, gently add 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C to fix the cells.[18]

  • Washing: Carefully wash the plates five times with slow-running tap water or distilled water to remove TCA and excess medium.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[19]

  • Removal of Unbound Dye: Wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB dye.[19]

  • Drying: Allow the plates to air-dry completely.

  • Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to dissolve the protein-bound dye.

  • Absorbance Measurement: Shake the plate for 5 minutes and measure the absorbance at 510 nm using a microplate reader.[12]

Protocol 3: LDH (Lactate Dehydrogenase) Assay

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from cells with damaged plasma membranes.[13] LDH is a stable cytosolic enzyme that is rapidly released into the cell culture supernatant upon cell lysis.[13]

Principle of the LDH Assay

The assay is based on a coupled enzymatic reaction.[20] Released LDH catalyzes the conversion of lactate to pyruvate, which is accompanied by the reduction of NAD+ to NADH.[20] The newly formed NADH is then used by a diaphorase to reduce a tetrazolium salt (INT) into a red formazan product.[20] The amount of formazan is proportional to the amount of LDH released, and thus to the extent of cell lysis.[20]

ldh_principle cluster_cell Damaged Cell cluster_medium Culture Medium LDH LDH LDH_released Released LDH LDH->LDH_released Release Pyruvate Pyruvate LDH_released->Pyruvate Catalyzes Lactate Lactate Lactate->LDH_released NAD NAD+ NADH NADH NAD->NADH Reduction Pyruvate->NADH Diaphorase Diaphorase NADH->Diaphorase INT INT (Tetrazolium Salt) INT->Diaphorase Formazan Formazan (Red) Diaphorase->Formazan Reduction

Caption: Principle of the LDH cytotoxicity assay.

Step-by-Step Protocol
  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. It is crucial to include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer).

  • Supernatant Collection: After the treatment period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells.

  • Assay Reaction: Carefully transfer 50 µL of the cell-free supernatant to a new 96-well plate.

  • Reaction Mixture Addition: Add 50 µL of the LDH reaction mixture (containing lactate, NAD+, INT, and diaphorase, as per the manufacturer's instructions) to each well.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[14]

  • Stop Reaction: Add 50 µL of the stop solution provided with the kit.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[14]

Data Analysis and Interpretation

Calculating Percentage Viability and IC50

The raw absorbance data must be normalized to express cell viability as a percentage of the control.[21] The half-maximal inhibitory concentration (IC50) is a key parameter derived from the dose-response curve and represents the concentration of the compound that inhibits 50% of cell growth or viability.[22]

1. Data Normalization:

  • For MTT and SRB assays: % Viability = [(Abs_treated - Abs_blank) / (Abs_control - Abs_blank)] * 100

  • For LDH assay: % Cytotoxicity = [(Abs_treated - Abs_spontaneous) / (Abs_maximum - Abs_spontaneous)] * 100

Where:

  • Abs_treated is the absorbance of the compound-treated wells.

  • Abs_blank is the absorbance of the media-only wells.

  • Abs_control is the absorbance of the vehicle-treated control wells.

  • Abs_spontaneous is the absorbance from the spontaneous LDH release control.

  • Abs_maximum is the absorbance from the maximum LDH release control.

2. IC50 Determination:

The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.[21][22][23] This can be performed using software such as GraphPad Prism or online calculators.[23][24]

Data Presentation

Quantitative data should be summarized in a clear and structured table for easy comparison of the cytotoxic potential of different quinoline compounds across various cell lines and time points.

CompoundCell LineIncubation Time (h)IC50 (µM) ± SD
Quinoline AMCF-72415.2 ± 1.8
488.7 ± 0.9
724.1 ± 0.5
Quinoline AHCT-1162422.5 ± 2.1
4812.3 ± 1.5
726.8 ± 0.7
Quinoline BMCF-724> 100
4875.4 ± 8.2
7248.9 ± 5.3

Delving Deeper: Mechanistic Insights into Cell Death

Once the cytotoxic potential of a novel quinoline compound has been established, the next logical step is to investigate the underlying mechanism of cell death. A key question is whether the compound induces apoptosis (programmed cell death) or necrosis (uncontrolled cell death).

Apoptosis vs. Necrosis
  • Apoptosis: An active, energy-dependent process characterized by distinct morphological and biochemical features, including cell shrinkage, chromatin condensation, and the activation of a family of proteases called caspases.[25]

  • Necrosis: A passive, pathological process resulting from acute cellular injury, characterized by cell swelling and lysis, leading to the release of intracellular contents and inflammation.

The choice of cytotoxicity assay can provide initial clues. For example, a significant increase in LDH release is indicative of membrane damage, which is a hallmark of necrosis.[26] Conversely, a decrease in metabolic activity (MTT) without a substantial increase in LDH release may suggest an apoptotic or cytostatic mechanism.

Caspase Activation Assays

A hallmark of apoptosis is the activation of caspases, which are key mediators of programmed cell death.[25][27] Caspase activity can be measured using assays that employ synthetic substrates containing a caspase-specific cleavage sequence linked to a colorimetric or fluorometric reporter.[28] When a specific caspase is active, it cleaves the substrate, releasing the reporter molecule, which can then be quantified.[28]

apoptosis_pathway cluster_stimulus Apoptotic Stimulus cluster_pathway Apoptotic Pathway Quinoline Novel Quinoline Compound Initiator_Caspases Initiator Caspases (e.g., Caspase-8, Caspase-9) Quinoline->Initiator_Caspases Induces Executioner_Caspases Executioner Caspases (e.g., Caspase-3, Caspase-7) Initiator_Caspases->Executioner_Caspases Activates Substrate_Cleavage Cleavage of Cellular Substrates Executioner_Caspases->Substrate_Cleavage Leads to Apoptosis Apoptosis Substrate_Cleavage->Apoptosis

Caption: Simplified overview of the caspase-mediated apoptotic pathway.

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
High variability between replicate wells Inconsistent cell seeding, pipetting errors, edge effects.Ensure a homogenous cell suspension before seeding. Use calibrated pipettes and practice consistent pipetting technique. Consider not using the outer wells of the plate.[15][29]
Low absorbance values Too few cells seeded, insufficient incubation time.Optimize cell seeding density to ensure cells are in a logarithmic growth phase.[15] Extend the incubation time if necessary.
High background in LDH assay High LDH activity in serum, cell lysis during handling.Use heat-inactivated serum or reduce the serum percentage in the culture medium. Handle cells gently to avoid mechanical damage.
Compound precipitation Poor solubility of the quinoline compound in the culture medium.Check the solubility of the compound. Use a suitable co-solvent (e.g., DMSO) at a non-toxic concentration.[15]

Conclusion

The protocols and guidelines presented in this application note provide a robust framework for the in vitro cytotoxic evaluation of novel quinoline compounds. By understanding the principles behind each assay, carefully planning and executing the experiments, and correctly analyzing the data, researchers can generate high-quality, reliable results. This is a critical step in the drug discovery pipeline, enabling the identification and characterization of promising new anticancer agents for further development.

References

  • Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates. (2022). PMC - NIH. [Link]

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  • SRB Cytotoxicity Assay. (2023). Canvax. [Link]

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  • How to calculate IC50 for my dose response? (2016). ResearchGate. [Link]

  • Sulforhodamine B (SRB) Assay Protocol. (n.d.). Creative Bioarray. [Link]

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  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2025). RSC Advances. [Link]

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  • MTT Cell Assay Protocol. (n.d.). Texas Children's Hospital. [Link]

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Method

Application Note: Preparation and Certification of (R)-1-(2-Chloro-8-fluoroquinolin-3-yl)ethanol Analytical Standard

Abstract This document provides a comprehensive guide for the synthesis, purification, and rigorous analytical characterization of (R)-1-(2-Chloro-8-fluoroquinolin-3-yl)ethanol, a critical chiral intermediate in pharmace...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis, purification, and rigorous analytical characterization of (R)-1-(2-Chloro-8-fluoroquinolin-3-yl)ethanol, a critical chiral intermediate in pharmaceutical development. The protocols herein are designed to produce a well-characterized analytical reference standard suitable for use in quantitative analysis, impurity profiling, and quality control assays. We detail an asymmetric synthesis approach, followed by a multi-technique analytical workflow to establish identity, purity, and enantiomeric excess, ensuring the standard's integrity and trustworthiness.

Introduction: The Imperative for a High-Purity Chiral Standard

(R)-1-(2-Chloro-8-fluoroquinolin-3-yl)ethanol serves as a key chiral building block in the synthesis of various biologically active molecules. The stereochemistry of the hydroxyl group is often crucial for the final compound's efficacy and safety profile. Consequently, the development and manufacturing of pharmaceuticals derived from this intermediate demand precise control and quantification of its enantiomeric purity.

An analytical reference standard is a highly purified and well-characterized material used as a benchmark for analytical methods.[1][2] Its primary role is to ensure the accuracy and reliability of quantitative and qualitative analyses throughout the drug development lifecycle.[3] For a chiral compound like (R)-1-(2-Chloro-8-fluoroquinolin-3-yl)ethanol, the standard must be certified not only for its chemical purity but also for its enantiomeric excess (e.e.). This application note provides a field-proven methodology for preparing and validating such a standard.

Strategic Approach: Asymmetric Synthesis

To achieve the desired (R)-enantiomer with high stereoselectivity, an asymmetric synthesis approach is superior to classical resolution, which has a theoretical maximum yield of only 50%.[4] The most direct and efficient method is the asymmetric reduction of the prochiral ketone precursor, 1-(2-chloro-8-fluoroquinolin-3-yl)ethan-1-one.

Causality of Method Selection: Catalytic asymmetric transfer hydrogenation (ATH) using a chiral transition metal catalyst is selected for this protocol. This method offers several advantages:

  • High Enantioselectivity: Catalysts like those based on Ruthenium-TsDPEN (Tosylated Diphenylethylenediamine) complexes are renowned for reducing aryl ketones to chiral alcohols with excellent enantiomeric excess.[5]

  • Mild Conditions: The reaction proceeds under mild temperature and pressure conditions, preserving the integrity of the functional groups on the quinoline ring.

  • Operational Simplicity: Compared to methods requiring cryogenic temperatures or high-pressure hydrogenation, ATH is more accessible for standard laboratory setups.

Experimental Protocols

Protocol: Asymmetric Synthesis of (R)-1-(2-Chloro-8-fluoroquinolin-3-yl)ethanol

This protocol details the asymmetric transfer hydrogenation of 1-(2-chloro-8-fluoroquinolin-3-yl)ethan-1-one.

Materials:

  • 1-(2-chloro-8-fluoroquinolin-3-yl)ethan-1-one (precursor ketone)

  • (R,R)-TsDPEN Ru(II) catalyst (e.g., RuCl)

  • Formic acid/triethylamine (5:2 azeotrope) as the hydrogen source

  • Anhydrous Dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel (for column chromatography)

  • Hexanes and Ethyl Acetate (HPLC grade, for chromatography)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve 1-(2-chloro-8-fluoroquinolin-3-yl)ethan-1-one (1.0 eq) and the (R,R)-TsDPEN Ru(II) catalyst (0.005-0.01 eq) in anhydrous DCM.

  • Hydrogen Source Addition: Add the formic acid/triethylamine azeotrope (5.0 eq) to the reaction mixture dropwise at room temperature.

  • Reaction Monitoring: Stir the reaction at 30-40 °C. Monitor the progress by Thin Layer Chromatography (TLC) or HPLC until the starting ketone is fully consumed (typically 12-24 hours).

  • Work-up: Upon completion, cool the mixture to room temperature and quench by slowly adding saturated NaHCO₃ solution. Separate the organic layer.

  • Extraction: Extract the aqueous layer twice with DCM. Combine all organic layers.

  • Washing and Drying: Wash the combined organic phase sequentially with water and brine. Dry the solution over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude (R)-1-(2-Chloro-8-fluoroquinolin-3-yl)ethanol by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the pure alcohol as a white to off-white solid.

Protocol: Analytical Characterization and Certification

A battery of analytical tests is required to certify the material as a reference standard.[6]

A. Structural Confirmation via NMR Spectroscopy

  • Objective: To confirm the chemical structure of the synthesized compound.

  • Method: Dissolve ~10 mg of the purified product in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing Tetramethylsilane (TMS) as an internal standard. Record ¹H NMR and ¹³C NMR spectra.

  • Rationale: The chemical shifts, coupling constants, and integration of the proton signals, along with the number and shifts of carbon signals, provide an unambiguous fingerprint of the molecular structure.[7] The ¹H NMR spectrum is expected to show distinct signals for the aromatic quinoline protons, the methine proton (CH-OH), and the methyl protons (CH₃).[8][9]

B. Identity Confirmation via Mass Spectrometry (MS)

  • Objective: To confirm the molecular weight and elemental composition.

  • Method: Analyze the sample using high-resolution mass spectrometry (HRMS) with an appropriate ionization technique (e.g., ESI or APCI).

  • Rationale: HRMS provides a highly accurate mass measurement, confirming the molecular formula. The presence of a chlorine atom should be evident from the characteristic M+2 isotopic peak, which is expected to have an intensity of approximately one-third that of the molecular ion (M) peak.[10][11]

C. Chemical Purity Determination by HPLC-UV

  • Objective: To quantify the purity of the compound by separating it from any achiral impurities.

  • Method: Develop a reverse-phase HPLC method with UV detection.

  • Rationale: This method separates the main compound from any synthesis byproducts or residual starting materials. Purity is typically determined by area percentage, assuming all components have a similar response factor at the detection wavelength.

D. Enantiomeric Purity by Chiral HPLC

  • Objective: To determine the enantiomeric excess (e.e.) of the (R)-enantiomer.

  • Method: Utilize a chiral stationary phase (CSP) designed for separating enantiomers. Polysaccharide-based columns are often effective for this class of compounds.[12][13]

  • Rationale: This is the most critical analysis for a chiral standard. The method must demonstrate baseline separation of the (R)- and (S)-enantiomers to allow for accurate quantification.[14] The e.e. is calculated from the peak areas of the two enantiomers.

Data Presentation and Acceptance Criteria

The following tables summarize the expected analytical results and typical acceptance criteria for certifying the analytical standard.

Table 1: Expected NMR Spectroscopic Data (¹H NMR, 400 MHz, CDCl₃)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~7.8-8.2 m 3H Aromatic-H (Quinoline)
~7.4-7.6 m 1H Aromatic-H (Quinoline)
~5.2 q 1H CH-OH
~2.5 d 1H OH
~1.6 d 3H CH₃

Note: Actual shifts and multiplicities may vary slightly. Two-dimensional NMR experiments (e.g., COSY, HSQC) can aid in definitive assignments.[7]

Table 2: Analytical Certification Specifications

Test Method Acceptance Criteria Rationale
Identity ¹H NMR, ¹³C NMR, HRMS Spectrum conforms to the proposed structure of (R)-1-(2-Chloro-8-fluoroquinolin-3-yl)ethanol. Confirms the molecular structure and composition.[6]
Chemical Purity RP-HPLC (UV, 254 nm) ≥ 99.5% (Area %) Ensures the absence of significant process-related impurities.
Enantiomeric Purity Chiral HPLC ≥ 99.8% e.e. for the (R)-enantiomer Guarantees the stereochemical integrity of the standard.[14]
Water Content Karl Fischer Titration ≤ 0.5% Accounts for the presence of water, which affects the true concentration.
Residual Solvents GC-HS Meets ICH Q3C limits Ensures that residual solvents from the synthesis are below acceptable levels.

| Assay (Purity) | Mass Balance or qNMR | 99.0% - 101.0% | Provides the final certified purity value for use in quantitative calculations. |

Workflow for Preparation and Certification

The following diagram illustrates the comprehensive workflow from synthesis to the final certified analytical standard.

G cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_cert Certification start Precursor Ketone (1-(2-chloro-8-fluoroquinolin-3-yl)ethan-1-one) reaction Asymmetric Transfer Hydrogenation (Ru-Catalyst, HCOOH/TEA) start->reaction workup Quench, Extraction & Drying reaction->workup purify Flash Column Chromatography workup->purify purified_product Purified Bulk Material purify->purified_product nmr Structural ID (¹H, ¹³C NMR) purified_product->nmr ms Molecular Weight ID (HRMS) purified_product->ms hplc Chemical Purity (RP-HPLC) purified_product->hplc chiral_hplc Enantiomeric Purity (Chiral HPLC) purified_product->chiral_hplc kf Water Content (Karl Fischer) purified_product->kf gc Residual Solvents (GC-HS) purified_product->gc calculation Purity Assignment (Mass Balance Calculation) nmr->calculation ms->calculation hplc->calculation chiral_hplc->calculation kf->calculation gc->calculation final_standard Certified Analytical Standard (R)-1-(2-Chloro-8-fluoroquinolin-3-yl)ethanol calculation->final_standard

Caption: Workflow for the synthesis and certification of the analytical standard.

Conclusion

The preparation of a reliable analytical standard is a foundational activity in pharmaceutical quality control. The protocols outlined in this application note provide a robust framework for the synthesis and comprehensive characterization of (R)-1-(2-Chloro-8-fluoroquinolin-3-yl)ethanol. By following this multi-faceted approach, combining asymmetric synthesis with orthogonal analytical techniques, researchers and drug developers can produce a high-purity, well-certified reference standard, thereby ensuring the accuracy and validity of their analytical data.

References

  • Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones
  • Arshad, N., et al. (2014). Contribution of NMR Spectroscopy, Mass Spectrometry and X-Ray Diffractometry Techniques to the Characterization of 2-Chloro-8-methyl-3-formylquinoline. International Journal of Pharmaceutical Sciences and Drug Research. [Link]

  • Ayoob, A. I., & Mohmood, F. N. (2023). Synthesis of some new heterocyclic compounds derived from 2-Chloro-3-formyl quinoline. Journal of Education for Pure Science-University of Thi-Qar. [Link]

  • Rebizi, M., et al. (2018). Liquid Chromatographic Enantioseparation of Some Fluoroquinoline Drugs Using Several Polysaccharide-Based Chiral Stationary Phases. Journal of Chromatographic Science. [Link]

  • Thompson, M. (2015). How Do You Prepare Reference Standards and Solutions? Spectroscopy Online. [Link]

  • Catalytic Asymmetric Synthesis of Chiral Alcohols and Amines. (Thesis). UvA-DARE (Digital Academic Repository). [Link]

  • Analytical Techniques for Reference Standard Characterization. (2023). ResolveMass Laboratories Inc.[Link]

  • Organic Compounds Containing Halogen Atoms. (2023). Chemistry LibreTexts. [Link]

  • Reference Standards, Types, Uses, Preparation & Qualification. (2020). Veeprho. [Link]

  • Method for asymmetric synthesis of (S)-2-chloro-1-phenylethanol derivative. (2009).
  • 1H proton NMR spectrum of 2-chloropropane. Doc Brown's Chemistry. [Link]

  • Analyzing the Chiral Purity of Pharmaceuticals: The Application of Cyclodextrin-Based Chiral Selectors in Capillary Electrophoresis. (2024). MDPI. [Link]

  • The ABC's of Reference Standard Management. EAG Laboratories. [Link]

  • An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). (2021). National Institutes of Health (NIH). [Link]

  • How can you identify the presence of halogens using mass spectrometry? TutorChase. [Link]

  • 1H proton NMR spectrum of 2-chlorobutane. Doc Brown's Chemistry. [Link]

Sources

Application

Application Notes and Protocols for (R)-1-(2-Chloro-8-fluoroquinolin-3-yl)ethanol in Antimicrobial Research

Introduction: The Promise of a Novel Quinolone Analog The relentless rise of antimicrobial resistance necessitates the urgent exploration of novel chemical entities with potent antibacterial activity. Quinolone scaffolds...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Promise of a Novel Quinolone Analog

The relentless rise of antimicrobial resistance necessitates the urgent exploration of novel chemical entities with potent antibacterial activity. Quinolone scaffolds have historically formed the basis of a highly successful class of broad-spectrum antibiotics.[1][2] Their primary mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication, repair, and recombination.[1][2][3] This document provides a comprehensive guide to the application of a novel chiral quinolone derivative, (R)-1-(2-Chloro-8-fluoroquinolin-3-yl)ethanol, in antimicrobial research.

(R)-1-(2-Chloro-8-fluoroquinolin-3-yl)ethanol is a synthetic compound belonging to the quinoline family, which is known for its diverse biological activities, including antimicrobial properties.[4] The specific stereochemistry of the (R)-enantiomer, coupled with the chloro and fluoro substitutions on the quinoline ring, presents a unique molecular architecture for investigation. While the precise synthesis of this specific molecule is not widely documented in publicly available literature, analogous structures are often synthesized from corresponding 2-chloroquinoline-3-carbaldehydes via reduction.[5][6] The protocols outlined herein are designed to rigorously evaluate its antimicrobial efficacy and begin to elucidate its mechanism of action, providing a foundational framework for its potential development as a therapeutic agent.

Section 1: Initial Characterization and Stock Solution Preparation

A crucial first step in evaluating any new compound is ensuring its purity and preparing standardized solutions for consistent and reproducible experimental results.

Physicochemical Characterization (Recommended)

Before initiating biological assays, it is highly recommended to confirm the identity and purity of (R)-1-(2-Chloro-8-fluoroquinolin-3-yl)ethanol using standard analytical techniques such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess purity.

Preparation of Stock Solutions

The preparation of accurate and stable stock solutions is fundamental to all subsequent antimicrobial testing.

Protocol 1: Stock Solution Preparation

  • Solvent Selection: Due to the likely hydrophobic nature of the quinoline ring, initial solubility testing should be performed in dimethyl sulfoxide (DMSO). If solubility is an issue, other organic solvents like ethanol can be tested.

  • Stock Concentration: Prepare a high-concentration stock solution, typically 10 mg/mL or 20 mg/mL, in 100% DMSO. This minimizes the volume of solvent added to the bacterial cultures, thereby reducing potential solvent-induced toxicity.

  • Procedure:

    • Accurately weigh the desired amount of (R)-1-(2-Chloro-8-fluoroquinolin-3-yl)ethanol in a sterile microcentrifuge tube.

    • Add the calculated volume of DMSO to achieve the target concentration.

    • Vortex thoroughly until the compound is completely dissolved.

    • Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a sterile, light-protected container.

  • Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Section 2: Determination of Antimicrobial Activity

The cornerstone of antimicrobial research is the quantitative assessment of a compound's ability to inhibit bacterial growth (bacteriostatic) or kill bacteria (bactericidal). The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) are the standard metrics for this evaluation.[7][8][9][10]

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in-vitro growth of a microorganism.[9][10] The broth microdilution method is a widely accepted and efficient technique for determining MIC values.[7][11]

Protocol 2: Broth Microdilution MIC Assay

  • Bacterial Strain Selection: A panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus, Enterococcus faecalis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae) bacterial strains should be used. Include both reference strains (e.g., from ATCC) and clinical isolates if available.

  • Inoculum Preparation:

    • From a fresh agar plate, select 3-5 well-isolated colonies of the test bacterium.

    • Inoculate the colonies into a sterile tube containing 3-5 mL of a suitable broth medium (e.g., Mueller-Hinton Broth - MHB).

    • Incubate the culture at 37°C with shaking until it reaches the mid-logarithmic phase of growth (typically equivalent to a 0.5 McFarland standard).

    • Adjust the bacterial suspension to a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in fresh MHB.[8]

  • Assay Plate Preparation:

    • In a sterile 96-well microtiter plate, add 50 µL of MHB to all wells.

    • Add 50 µL of the (R)-1-(2-Chloro-8-fluoroquinolin-3-yl)ethanol stock solution (or a pre-diluted working solution) to the first well of each row to be tested.

    • Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well. This will create a concentration gradient of the test compound.

  • Inoculation and Incubation:

    • Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL.

    • Include a positive control (bacteria in broth without the compound) and a negative control (broth only). A solvent control (bacteria in broth with the highest concentration of DMSO used) is also essential.

    • Seal the plate and incubate at 37°C for 16-24 hours.[8]

  • Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth (i.e., the well remains clear).

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[12] This assay is a direct extension of the MIC assay.

Protocol 3: MBC Assay

  • Subculturing from MIC Plate: Following the determination of the MIC, take a 10 µL aliquot from each well of the MIC plate that showed no visible growth.

  • Plating: Spot-plate the aliquot onto a fresh, antibiotic-free agar plate (e.g., Mueller-Hinton Agar - MHA).

  • Incubation: Incubate the agar plate at 37°C for 18-24 hours.

  • Result Interpretation: The MBC is the lowest concentration of the compound that results in no colony formation on the agar plate, indicating a 99.9% reduction in the initial inoculum.[12]

Data Presentation: MIC and MBC Values

Bacterial StrainGram Stain(R)-1-(2-Chloro-8-fluoroquinolin-3-yl)ethanol MIC (µg/mL)(R)-1-(2-Chloro-8-fluoroquinolin-3-yl)ethanol MBC (µg/mL)Reference AntibioticReference MIC (µg/mL)
S. aureus ATCC 29213PositiveVancomycin
E. coli ATCC 25922NegativeCiprofloxacin
P. aeruginosa ATCC 27853NegativeGentamicin
E. faecalis ATCC 29212PositiveAmpicillin

Section 3: Investigating the Mechanism of Action

Understanding how a novel compound exerts its antimicrobial effect is critical for its development. For a quinolone derivative, investigating its impact on bacterial cell membrane integrity and its interaction with DNA gyrase are logical starting points.

Bacterial Membrane Permeability Assays

Damage to the bacterial cell membrane is a common mechanism of action for many antimicrobial agents. Assays using fluorescent probes can effectively assess membrane permeabilization.[13]

Protocol 4: Outer Membrane Permeability Assay (for Gram-negative bacteria)

This assay utilizes the fluorescent probe N-phenyl-1-naphthylamine (NPN), which fluoresces weakly in an aqueous environment but strongly in the hydrophobic interior of a membrane.[13][14]

  • Bacterial Preparation: Grow and wash Gram-negative bacteria as described in the MIC protocol. Resuspend the cells in a suitable buffer (e.g., 5 mM HEPES with 5 mM glucose, pH 7.2).[13]

  • Assay Procedure:

    • In a 96-well black microtiter plate, add the bacterial suspension.

    • Add varying concentrations of (R)-1-(2-Chloro-8-fluoroquinolin-3-yl)ethanol.

    • Add NPN to a final concentration of 10 µM.

    • Measure the fluorescence immediately using a fluorometer with an excitation wavelength of 350 nm and an emission wavelength of 420 nm.[13]

  • Interpretation: An increase in fluorescence intensity compared to the untreated control indicates that the compound has permeabilized the outer membrane, allowing NPN to enter and bind to the inner membrane.

Protocol 5: Inner Membrane Permeability Assay

This assay uses the fluorescent dye propidium iodide (PI), which can only enter cells with compromised cytoplasmic membranes and fluoresces upon binding to DNA.[13][14]

  • Bacterial Preparation: Prepare bacterial cells as described for the outer membrane permeability assay.

  • Assay Procedure:

    • In a 96-well black microtiter plate, add the bacterial suspension.

    • Add varying concentrations of (R)-1-(2-Chloro-8-fluoroquinolin-3-yl)ethanol.

    • Add PI to a final concentration of 2 µM.

    • Incubate in the dark for 30 minutes at room temperature.[13]

    • Measure fluorescence using an excitation wavelength of 535 nm and an emission wavelength of 617 nm.[13]

  • Interpretation: A significant increase in fluorescence indicates damage to the inner bacterial membrane.

DNA Gyrase Inhibition Assay

As a quinolone derivative, a primary hypothesized mechanism of action is the inhibition of DNA gyrase.[1][3] This can be assessed using commercially available kits or by developing an in-house assay.

Protocol 6: DNA Gyrase Supercoiling Inhibition Assay

This assay measures the ability of a compound to inhibit the ATP-dependent supercoiling of relaxed plasmid DNA by DNA gyrase.

  • Assay Components:

    • Purified DNA gyrase (commercially available).

    • Relaxed plasmid DNA (e.g., pBR322).

    • Assay buffer containing ATP.

    • (R)-1-(2-Chloro-8-fluoroquinolin-3-yl)ethanol at various concentrations.

    • A known DNA gyrase inhibitor (e.g., ciprofloxacin) as a positive control.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the assay buffer, relaxed plasmid DNA, and the test compound or control.

    • Initiate the reaction by adding DNA gyrase.

    • Incubate at 37°C for 1 hour.

  • Analysis:

    • Stop the reaction by adding a loading dye containing SDS and proteinase K.

    • Analyze the DNA topology by agarose gel electrophoresis.

  • Interpretation: In the absence of an inhibitor, the relaxed plasmid will be converted to its supercoiled form. An effective inhibitor will prevent this conversion, leaving the plasmid in its relaxed state. The degree of inhibition can be quantified by densitometry of the gel bands.

Visualization of Experimental Workflows

Antimicrobial_Evaluation_Workflow cluster_prep Preparation cluster_activity Activity Screening cluster_moa Mechanism of Action Compound (R)-1-(2-Chloro-8-fluoroquinolin-3-yl)ethanol Stock_Solution Prepare Stock Solution (Protocol 1) Compound->Stock_Solution MIC_Assay MIC Assay (Protocol 2) Stock_Solution->MIC_Assay MBC_Assay MBC Assay (Protocol 3) MIC_Assay->MBC_Assay From non-growth wells Membrane_Permeability Membrane Permeability (Protocols 4 & 5) MIC_Assay->Membrane_Permeability DNA_Gyrase DNA Gyrase Inhibition (Protocol 6) MIC_Assay->DNA_Gyrase

Caption: Workflow for antimicrobial evaluation.

Proposed Signaling Pathway for Quinolone Action

Quinolone_Mechanism Compound (R)-1-(2-Chloro-8-fluoroquinolin-3-yl)ethanol Cell_Entry Bacterial Cell Entry Compound->Cell_Entry Gyrase_Complex DNA Gyrase-DNA Cleavage Complex Cell_Entry->Gyrase_Complex Stabilizes Replication_Block Replication Fork Stalling Gyrase_Complex->Replication_Block DSBs Double-Strand Breaks Replication_Block->DSBs Cell_Death Bacterial Cell Death DSBs->Cell_Death

Caption: Hypothesized mechanism of quinolone action.

Section 4: Concluding Remarks and Future Directions

The protocols detailed in this application note provide a robust framework for the initial antimicrobial characterization of (R)-1-(2-Chloro-8-fluoroquinolin-3-yl)ethanol. The data generated from these experiments will be crucial in determining its potential as a lead compound for further drug development. Positive results, such as low MIC values and a clear mechanism of action, would warrant further investigation, including:

  • Spectrum of Activity: Testing against a broader panel of bacteria, including resistant strains (e.g., MRSA, VRE).

  • Toxicity Studies: Evaluating the compound's cytotoxicity against mammalian cell lines to determine its therapeutic index.

  • In Vivo Efficacy: Assessing the compound's effectiveness in animal models of infection.

  • Resistance Studies: Investigating the potential for bacteria to develop resistance to the compound.

By systematically applying these methodologies, researchers can thoroughly evaluate the antimicrobial potential of (R)-1-(2-Chloro-8-fluoroquinolin-3-yl)ethanol and contribute to the vital search for new and effective antibacterial agents.

References

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  • Jorgensen, J. H., & Ferraro, M. J. (2009). Antimicrobial Susceptibility Testing: A Review of General Principles and Contemporary Practices. Clinical Infectious Diseases, 49(11), 1749–1755.
  • Ayoob, A. I., & Mohmood, F. N. (2023). Synthesis of some new heterocyclic compounds derived from 2-Chloro-3-formyl quinoline. Iraqi Journal of Pharmaceutical Sciences, 32(1), 77-87.
  • Bax, B. D., Chan, P. F., Eggleston, D. S., Fosberry, A., Gentry, D. R., Gorrec, F., ... & Waxman, L. (2010). Type IIA topoisomerase inhibition by a new class of antibacterial agents.
  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of quinolone action and resistance. Biochemistry, 53(10), 1565–1574. [Link]

  • Hancock, R. E. W. (2000). Inner Membrane Permeability Assay (ONPG Assay). Hancock Lab.
  • Singh, U. P., Bhat, H. R., Gahtori, P., & Ghosh, M. (2012). Synthesis, antimicrobial activity and docking studies of novel 8-chloro-quinolones. Bioorganic & Medicinal Chemistry Letters, 22(23), 7073–7078.
  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
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  • Khan, F. N., Manivel, P., & Ranganathan, S. (2011). (2-Chloro-8-methylquinolin-3-yl)methanol. Acta Crystallographica Section E: Structure Reports Online, 67(11), o2897. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Chiral Purification of (R)-1-(2-Chloro-8-fluoroquinolin-3-yl)ethanol

Welcome to the technical support center for the chromatographic purification of (R)-1-(2-Chloro-8-fluoroquinolin-3-yl)ethanol. This guide is designed for researchers, scientists, and professionals in drug development who...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chromatographic purification of (R)-1-(2-Chloro-8-fluoroquinolin-3-yl)ethanol. This guide is designed for researchers, scientists, and professionals in drug development who are tasked with isolating this specific enantiomer. As this is a chiral molecule, its purification necessitates the use of chiral chromatography to separate the (R)-enantiomer from its (S)-enantiomer and other process-related impurities.

This document provides in-depth, experience-driven advice in a question-and-answer format to address the practical challenges you may encounter.

Frequently Asked Questions (FAQs)

Q1: Why is standard column chromatography on silica gel insufficient for purifying (R)-1-(2-Chloro-8-fluoroquinolin-3-yl)ethanol?

Standard silica gel chromatography separates compounds based on differences in polarity. Enantiomers, such as the (R) and (S) forms of 1-(2-Chloro-8-fluoroquinolin-3-yl)ethanol, have identical physical and chemical properties in an achiral environment, including polarity. Therefore, they will not be resolved on a standard silica gel column. To separate them, a chiral environment is required, which is provided by a Chiral Stationary Phase (CSP) in a technique known as chiral chromatography.[1]

Troubleshooting Guide: Method Development & Optimization

Q2: I am starting from scratch. How do I select an appropriate chiral column and mobile phase for my compound?

Selecting the right column and mobile phase is the most critical step in developing a successful chiral separation.[2][3] For a quinoline derivative like yours, a systematic screening approach is recommended.

Column Selection:

Polysaccharide-based CSPs are the most widely used and successful for a broad range of chiral compounds.[1][2] They operate by forming transient diastereomeric complexes with the enantiomers, leading to different retention times.

  • Primary Screening Candidates: Start with columns based on derivatized amylose and cellulose. These are known to be effective for separating compounds with aromatic groups and hydrogen-bonding sites (like the quinoline nitrogen and the hydroxyl group in your molecule).

    • Amylose-based CSPs: (e.g., those with tris(3,5-dimethylphenylcarbamate) selector)

    • Cellulose-based CSPs: (e.g., those with tris(3,5-dimethylphenylcarbamate) selector)

  • Alternative Options: If polysaccharide columns do not yield adequate separation, consider macrocyclic glycopeptide-based columns (e.g., Teicoplanin-based), which have shown success in separating quinolone enantiomers.[4]

Mobile Phase Selection:

The choice of mobile phase depends on the column and the desired chromatography mode.[2]

  • Normal Phase: This is often the first choice for chiral separations on polysaccharide columns.

    • Typical Solvents: A mixture of a non-polar solvent (like n-hexane or heptane) and an alcohol modifier (like isopropanol (IPA) or ethanol).

    • Starting Point: Begin with a simple isocratic mixture, for example, 90:10 (v/v) n-hexane:IPA.

  • Reversed Phase: This can be an option, particularly for polar compounds or if compatibility with mass spectrometry is needed.

    • Typical Solvents: A mixture of water (often with a buffer like ammonium acetate) and an organic modifier like acetonitrile or methanol.[5][6][7][8]

Below is a suggested initial screening protocol:

Parameter Condition 1 (Normal Phase) Condition 2 (Normal Phase) Condition 3 (Reversed Phase)
Column Type Amylose-based CSPCellulose-based CSPPolysaccharide-based (RP-compatible) or Macrocyclic Glycopeptide CSP
Mobile Phase n-Hexane / Isopropanol (90:10, v/v)n-Hexane / Isopropanol (90:10, v/v)Acetonitrile / 10 mM Ammonium Acetate (70:30, v/v)[9]
Flow Rate 1.0 mL/min (for analytical 4.6 mm ID column)1.0 mL/min (for analytical 4.6 mm ID column)1.0 mL/min (for analytical 4.6 mm ID column)
Temperature 25 °C25 °C25 °C
Detection UV at an appropriate wavelength (e.g., 254 nm or 280 nm)UV at an appropriate wavelength (e.g., 254 nm or 280 nm)UV at an appropriate wavelength (e.g., 280 nm)[9]
Q3: I see two peaks, but the resolution is poor (Rs < 1.5). How can I improve the separation?

Poor resolution is a common issue. Several parameters can be adjusted to improve it. Selectivity is the most influential factor for enhancing resolution in chiral separations.[2]

Workflow for Improving Resolution:

Caption: Workflow for optimizing chiral separation resolution.

Detailed Steps:

  • Adjust Modifier Percentage (Normal Phase): This is the most powerful tool.

    • If peaks are broad and late: Increase the percentage of the alcohol modifier (e.g., from 10% IPA to 15% or 20%). This will decrease retention time but may also affect selectivity.

    • If peaks are too close and elute early: Decrease the percentage of the alcohol modifier (e.g., from 10% IPA to 5%). This increases retention and allows more interaction with the CSP, often improving resolution.

  • Change the Alcohol Modifier: The type of alcohol can significantly impact selectivity. If IPA doesn't provide good resolution, try ethanol. Ethanol is more polar and can offer different hydrogen bonding interactions.

  • Use Additives: For compounds with acidic or basic functional groups (like the quinoline nitrogen), small amounts of an acidic or basic additive can dramatically improve peak shape and resolution.

    • Basic Compounds: Add a small amount (0.1%) of a basic modifier like Diethylamine (DEA) or Triethylamine (TEA) to the mobile phase. This can prevent peak tailing caused by interaction with residual acidic sites on the silica support.[4]

    • Acidic Compounds: Add a small amount (0.1%) of an acidic modifier like Trifluoroacetic Acid (TFA) or acetic acid.

  • Optimize Temperature: Temperature affects the thermodynamics of the chiral recognition process.

    • Lowering the temperature (e.g., from 25°C to 15°C) often increases resolution but also increases analysis time and pressure.

    • Increasing the temperature can improve efficiency and peak shape but may reduce selectivity.[2]

Q4: My peak shape is poor (tailing or fronting). What is the cause and how can I fix it?

Poor peak shape can be caused by several factors, from secondary interactions on the column to issues with the sample itself.

Problem Potential Cause Troubleshooting Solution
Peak Tailing 1. Secondary ionic interactions with the silica backbone.1. Add a mobile phase additive (0.1% DEA for a basic analyte like a quinoline).
2. Column overload (too much sample injected).2. Reduce the injection volume or sample concentration.
3. Column degradation or contamination.3. Flush the column according to the manufacturer's instructions. If performance is not restored, the column may be damaged.[10][11]
Peak Fronting 1. Sample solvent is much stronger than the mobile phase.1. Dissolve the sample in the mobile phase or a weaker solvent.
2. Column overload (less common than tailing).2. Reduce sample concentration.
Split Peaks 1. Clogged inlet frit or void at the column head.1. Reverse-flush the column (if permitted by the manufacturer). Use an in-line filter or guard column to prevent future issues.[10]
2. Sample solvent effect.2. Ensure sample is dissolved in the mobile phase.

Technical Protocols

Protocol 1: Analytical Method Development Screening

This protocol outlines a systematic approach to screen for initial separation conditions.

  • Prepare Stock Solution: Prepare a 1 mg/mL solution of the racemic 1-(2-Chloro-8-fluoroquinolin-3-yl)ethanol in a suitable solvent (e.g., ethanol or mobile phase).

  • Column Installation & Equilibration:

    • Install an amylose-based chiral column (e.g., CHIRALPAK® IA or similar).

    • Equilibrate the column with the initial mobile phase (e.g., 90:10 n-Hexane:IPA) at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved. Chiral columns can sometimes require longer equilibration times.[12]

  • Injection: Inject 5-10 µL of the stock solution.

  • Data Acquisition: Run the chromatogram for a sufficient time to allow both enantiomers to elute.

  • Evaluation:

    • If no separation is observed, proceed to the next mobile phase or column.

    • If partial separation is observed, begin optimization as described in Q3.

    • If baseline separation is achieved, calculate the resolution (Rs). An Rs value ≥ 1.5 is generally considered a good separation.

  • Repeat: Repeat steps 2-5 for a cellulose-based column and other mobile phase systems as outlined in the screening table in Q2.

Protocol 2: Scaling Up to Preparative Chromatography

Once an effective analytical method is developed, it can be scaled up for preparative purification.

  • Determine Loading Capacity:

    • Using the optimized analytical method, perform loading studies by progressively increasing the injection volume or concentration.

    • Monitor the resolution. The maximum loading is the point at which the resolution between the two enantiomer peaks begins to degrade significantly.

  • Scale-Up Calculation:

    • The flow rate can be scaled geometrically based on the column cross-sectional area:

      • Flow Rate (prep) = Flow Rate (analytical) x [ (ID (prep))^2 / (ID (analytical))^2 ]

    • The sample load can be scaled similarly.

  • Column Packing & Equilibration:

    • Use a preparative column with the same CSP as the analytical column.

    • Equilibrate the preparative column with the mobile phase at the calculated scaled-up flow rate. This will require a significantly larger volume of solvent.

  • Sample Injection & Fraction Collection:

    • Dissolve the crude sample in a minimal amount of mobile phase.

    • Inject the sample onto the column.

    • Collect fractions as the peaks elute. Use a fraction collector triggered by the UV detector signal.

  • Purity Analysis:

    • Analyze the collected fractions using the original analytical HPLC method to determine the enantiomeric purity of each fraction.

    • Combine the fractions that meet the required purity specifications.

  • Solvent Removal: Remove the solvent from the pooled fractions by rotary evaporation to obtain the purified (R)-1-(2-Chloro-8-fluoroquinolin-3-yl)ethanol.

Preparative Scale-Up Logic:

Caption: Logical flow for scaling from analytical to preparative chiral chromatography.

References

  • Synthesis of Quinoline-Based New Chiral Derivatizing Reagents and its use in the Derivatization and Enantioseparation of Few Structurally Similar β-Blockers using Liquid Chromatography and Structural Optimization using DFT. (2023). ResearchGate. Retrieved from [Link]

  • Playing with Selectivity for Optimal Chiral Separation. (2023). LCGC International. Retrieved from [Link]

  • Sensitive Detection and Enantioseparation of β-Blockers with Quinoline Based Active Chiral Reagents using HPLC: Separation Mechanism and DFT Modelling. (2025). ResearchGate. Retrieved from [Link]

  • Synthesis of Quinoline-Based New Chiral Derivatizing Reagents and its use in the Derivatization and Enantioseparation of Few Structurally Similar β-Blockers using Liquid Chromatography and Structural Optimization using DFT. (2023). Asian Journal of Chemistry. Retrieved from [Link]

  • A Validated Chiral HPLC Method for the Enantiomeric separation of Mefloquine. (n.d.). Research Journal of Pharmacy and Technology. Retrieved from [Link]

  • CN109576313B - Method for preparing (S) -2-chloro-1- (3-hydroxyphenyl) ethanol. (n.d.). Google Patents.
  • Chiral separation of quinolones by liquid chromatography and capillary electrophoresis. (n.d.). Journal of Separation Science. Retrieved from [Link]

  • Troubleshoot Chiral Column Performance: Efficiency & Resolution. (n.d.). Daicel Chiral Technologies. Retrieved from [Link]

  • Synthesis of a Series of Quinoline-Based New Chiral Reagent and its Application in Separation of Racemic Mexiletine followed by Liquid Chromatography and Confirmation of Results Using Molecular Modelling; A Complete Study. (n.d.). ResearchGate. Retrieved from [Link]

  • 1-(6-chloro-2-methyl-4-phenylquinolin-3-yl)prop-2-en-1-one ethanol monosolvate. (2014). PubMed Central. Retrieved from [Link]

  • Chiral separation and modeling of quinolones on teicoplanin macrocyclic glycopeptide antibiotics CSP. (2015). PubMed. Retrieved from [Link]

  • Trouble with chiral separations. (2020). Chromatography Today. Retrieved from [Link]

  • Synthesis of a Series of Quinoline-Based New Chiral Reagent and its Application in Separation of Racemic Mexiletine followed by Liquid Chromatography and Confirmation of Results Using Molecular Modelling; A Complete Study. (2024). Asian Journal of Chemistry. Retrieved from [Link]

  • Problem With CHIRAL PAK AD-H Column - Can anyone help? (2014). ResearchGate. Retrieved from [Link]

  • Preparation of (R)-2-chloro-1-(m-chlorophenyl)ethanol by Lipozyme TL IM-catalyzed second resolution. (2025). ResearchGate. Retrieved from [Link]

  • CHIRAL STATIONARY PHASES. (n.d.). Regis Technologies. Retrieved from [Link]

  • Separation and Purification of Biogenic 1,3-Propanediol from Fermented Glycerol through Flocculation and Strong Acidic Ion-Exchange Resin. (2025). ResearchGate. Retrieved from [Link]

  • Chiral HPLC Separations. (n.d.). Phenomenex. Retrieved from [Link]

  • Preparative separation of quinolines by centrifugal partition chromatography with gradient elution. (n.d.). Horizon IRD. Retrieved from [Link]

  • Chiral HPLC Column. (n.d.). Phenomenex. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Stereochemical Integrity of (R)-1-(2-Chloro-8-fluoroquinolin-3-yl)ethanol

Welcome to the technical support center for advanced pharmaceutical intermediates. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of chiral molecu...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for advanced pharmaceutical intermediates. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of chiral molecules. Here, we address a critical challenge in the synthesis of (R)-1-(2-Chloro-8-fluoroquinolin-3-yl)ethanol: the prevention of racemization. Maintaining the stereochemical purity of this intermediate is paramount for its efficacy and safety in subsequent applications.

This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to help you identify and resolve issues related to the loss of enantiomeric excess (e.e.) during your synthetic workflow.

Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a significant concern for this specific molecule?

A: Racemization is the process by which an enantiomerically pure or enriched substance converts into a mixture containing equal amounts of both enantiomers (a racemate). For pharmaceutical compounds, typically only one enantiomer (the eutomer) exhibits the desired therapeutic effect, while the other (the distomer) may be inactive or cause undesirable side effects.

The chiral center in (R)-1-(2-Chloro-8-fluoroquinolin-3-yl)ethanol is a secondary alcohol attached to a quinoline ring. This benzylic-like position is susceptible to racemization because the intermediate carbocation that can form upon protonation of the hydroxyl group is stabilized by the aromatic quinoline system.[1] This stabilization lowers the energy barrier for its formation, making the chiral center prone to loss of configuration under certain conditions.

Q2: At which stages of the synthesis is racemization most likely to occur?

A: Racemization can occur at several key stages:

  • During Workup of the Asymmetric Synthesis: The initial creation of the chiral alcohol, often via asymmetric reduction of the corresponding ketone (3-acetyl-2-chloro-8-fluoroquinoline), is a critical step. If the workup conditions are too acidic or basic, or if the temperature is elevated, racemization can occur before the product is even isolated.

  • During Purification: Chromatographic purification, particularly on silica gel which is inherently acidic, can promote racemization, especially if the product is exposed for extended periods.

  • In Downstream Reactions: Any subsequent reaction involving the hydroxyl group, such as tosylation, mesylation, or Mitsunobu reactions, can proceed with inversion or racemization if not carefully controlled. Conditions that favor an SN1-type mechanism are particularly problematic.

  • During Storage: Prolonged storage in protic solvents or in the presence of acidic or basic impurities can lead to a gradual loss of enantiomeric purity.

Q3: What are the primary chemical mechanisms that drive racemization in this system?

A: There are two principal mechanisms to be aware of:

  • Acid-Catalyzed Racemization: In the presence of a Brønsted or Lewis acid, the hydroxyl group can be protonated, turning it into a good leaving group (water). Departure of water generates a planar, achiral carbocation intermediate. Subsequent nucleophilic attack by water (or another nucleophile) can occur from either face of the carbocation with equal probability, leading to a racemic mixture.[1] The electron-withdrawing nature of the chloro and fluoro substituents on the quinoline ring can disfavor carbocation formation to some extent compared to electron-rich systems.[1]

  • Base-Promoted Racemization (Oxidation-Reduction): While less common for simple alcohols, strong bases in the presence of a suitable oxidant and reductant (or a catalyst that can facilitate hydride transfer) can lead to racemization through a ketone intermediate.[2] The base can facilitate the deprotonation of the alcohol, which is then oxidized to the achiral ketone. Subsequent reduction of the ketone regenerates the alcohol as a racemic mixture. This is the principle behind dynamic kinetic resolution (DKR) processes.[2][3]

Troubleshooting Guide: Loss of Enantiomeric Excess (e.e.)

This section is designed to help you diagnose and solve specific problems leading to racemization.

Scenario 1: High initial e.e. post-reaction, but significant drop after workup and purification.
Potential Cause Explanation & Recommended Solution
Acidic Workup An aqueous acidic wash (e.g., 1M HCl) used to neutralize the reaction can protonate the benzylic-like alcohol, leading to SN1-mediated racemization.[1]
Solution: Neutralize the reaction carefully with a buffered solution (e.g., saturated NaHCO₃ or a phosphate buffer, pH 7) while maintaining a low temperature (0-5 °C). Minimize contact time with any aqueous phase.
Basic Workup A strong basic wash (e.g., 1M NaOH) can, in some cases, promote racemization, especially if catalytic metals from a prior step are present.[2]
Solution: Use a mild base like saturated NaHCO₃ for neutralization. If a stronger base is required, perform the wash quickly at low temperature and immediately proceed to extraction.
Prolonged Silica Gel Chromatography Silica gel is acidic and has a high surface area, which can catalyze racemization over time.
Solution 1 (Neutralization): Deactivate the silica gel by preparing a slurry with a solvent containing a small amount of a non-nucleophilic base, like triethylamine (~0.5-1% v/v), before packing the column.
Solution 2 (Alternative Media): Consider using a less acidic stationary phase, such as neutral alumina or a bonded-phase silica (e.g., C18 for reverse-phase chromatography).
Solution 3 (Minimize Contact): Use flash chromatography with optimized solvent systems to ensure rapid elution of the product.
Elevated Temperatures Both workup and purification steps conducted at room temperature or higher can provide the necessary activation energy for racemization, especially if trace acids or bases are present.
Solution: Maintain the product stream at low temperatures (0-10 °C) throughout all workup, extraction, solvent evaporation (using a rotary evaporator with a cooled bath), and purification steps.
Scenario 2: Racemization observed during a downstream functionalization of the hydroxyl group (e.g., tosylation, mesylation).
Potential Cause Explanation & Recommended Solution
SN1 Pathway Competition Standard conditions for tosylation or mesylation (e.g., TsCl, pyridine, heat) can generate pyridinium hydrochloride, an acid that can promote an SN1 reaction pathway, leading to racemization.
Solution: Employ conditions that strongly favor an SN2 mechanism and suppress carbocation formation. Use a non-nucleophilic base like triethylamine or DIPEA in an aprotic solvent (DCM, THF) at low temperatures (e.g., 0 °C to -20 °C). Add the sulfonyl chloride slowly to the solution of the alcohol and base.
Mitsunobu Reaction Inversion/Racemization While the Mitsunobu reaction is known for clean inversion of stereochemistry, racemization can occur if the intermediate phosphonium salt has a long lifetime or if the pKa of the nucleophile is not optimal.
Solution: Ensure the use of freshly purified reagents (DEAD/DIAD, PPh₃). Run the reaction at low temperatures (e.g., starting at -20 °C or lower) and add the reagents in the correct order (alcohol and nucleophile, then add the pre-mixed DEAD/PPh₃ solution).
Visualizing Racemization Pathways

To better understand the risks, the following diagrams illustrate the key mechanisms of racemization for a generic benzylic-like alcohol, which is analogous to our target molecule.

RacemizationMechanisms cluster_acid Acid-Catalyzed Racemization cluster_base Base-Promoted Racemization (via Oxidation/Reduction) R_Alcohol (R)-Alcohol Protonated Protonated Alcohol (Good Leaving Group) R_Alcohol->Protonated + H⁺ Racemate Racemic Mixture Protonated->R_Alcohol - H⁺ Carbocation Planar Carbocation (Achiral) Protonated->Carbocation - H₂O Carbocation->Protonated + H₂O S_Alcohol (S)-Alcohol Carbocation->S_Alcohol + H₂O, - H⁺ (Attack from other face) R_Alcohol_B (R)-Alcohol Ketone Achiral Ketone R_Alcohol_B->Ketone [Oxidation] (e.g., Base + Catalyst) Racemate_B Racemic Mixture Ketone->R_Alcohol_B [Reduction] S_Alcohol_B (S)-Alcohol Ketone->S_Alcohol_B [Reduction]

Caption: Key mechanisms leading to racemization of chiral secondary alcohols.

Recommended Experimental Protocols
Protocol 1: Stereopurity Stability Test

This protocol helps you pinpoint which step in your process is causing racemization.

  • Prepare a Stock Solution: Dissolve a sample of your enantiomerically pure (R)-1-(2-Chloro-8-fluoroquinolin-3-yl)ethanol in a common process solvent (e.g., Ethyl Acetate, DCM) to a known concentration (e.g., 10 mg/mL).

  • Initial Analysis: Immediately analyze a portion of this stock solution by chiral HPLC to determine the starting e.e. (t=0).

  • Simulate Conditions: Aliquot the stock solution into several vials and simulate the conditions you want to test:

    • Workup: Add a small amount of 1M HCl to one vial and 1M NaOH to another. Stir for the typical duration of your workup, then neutralize, extract into a fresh solvent, dry, and concentrate.

    • Purification: Add a representative amount of silica gel to a vial. Stir the slurry for the estimated time of your column chromatography. Filter and concentrate.

    • Thermal Stress: Heat a vial to the maximum temperature your product experiences during the process (e.g., solvent evaporation) for a set time.

  • Final Analysis: Analyze the sample from each vial by chiral HPLC and compare the final e.e. to the initial value. This will quantitatively identify the problematic conditions.

Protocol 2: Optimized Asymmetric Reduction and Workup

This protocol is an example of a robust method to produce the chiral alcohol with minimal risk of racemization. It is based on common enzyme-catalyzed reductions, which offer high selectivity under mild conditions.[4][5]

  • Reaction Setup: In a temperature-controlled reactor, suspend 3-acetyl-2-chloro-8-fluoroquinoline (1.0 eq) and a suitable ketoreductase (KRED) enzyme in a buffered aqueous solution (e.g., potassium phosphate buffer, pH 7.0). Add isopropanol (IPA) as a co-solvent and hydrogen source.[5] Ensure the system is well-stirred.

  • Cofactor Regeneration: Add NADP⁺ (or NAD⁺, depending on the enzyme) and a cofactor regeneration system, such as a glucose dehydrogenase (GDH) and glucose.

  • Reaction Execution: Maintain the reaction temperature at a mild level (e.g., 25-30 °C) and monitor the conversion by HPLC. The reaction is typically complete within 12-24 hours.

  • Quench & Extraction: Once complete, cool the mixture to 10-15 °C. Quench the reaction by adding an extraction solvent like methyl tert-butyl ether (MTBE) or ethyl acetate.

  • Aqueous Wash (Neutral): Separate the organic layer. Wash the organic layer with a mild brine solution. Avoid any acidic or strongly basic washes.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo at a bath temperature below 30 °C.

  • Analysis: Immediately analyze the crude product for yield and enantiomeric excess by chiral HPLC.

TroubleshootingFlowchart Start Problem: Loss of Enantiomeric Excess (e.e.) CheckStep At which step is e.e. lost? (Perform Stability Test) Start->CheckStep Workup During Workup/ Purification CheckStep->Workup Post-synthesis Downstream During Downstream Reaction CheckStep->Downstream Post-functionalization WorkupCause Potential Cause? Workup->WorkupCause DownstreamCause Reaction Type? Downstream->DownstreamCause AcidBase Harsh pH WorkupCause->AcidBase Yes Temp High Temperature WorkupCause->Temp Yes Silica Acidic Silica Gel WorkupCause->Silica Yes Solution_pH Solution: Use buffered/mild wash (pH~7) at low temperature. AcidBase->Solution_pH Solution_Temp Solution: Maintain low temp (<10°C) throughout workup. Temp->Solution_Temp Solution_Silica Solution: 1. Deactivate silica with NEt₃. 2. Use neutral alumina. 3. Elute faster. Silica->Solution_Silica Tosylation Tosylation/ Mesylation DownstreamCause->Tosylation Mitsunobu Mitsunobu DownstreamCause->Mitsunobu Solution_Tosylation Solution: Use non-nucleophilic base (NEt₃) in aprotic solvent at low temp. Tosylation->Solution_Tosylation Solution_Mitsunobu Solution: Use fresh reagents, low temp, and correct addition order. Mitsunobu->Solution_Mitsunobu

Caption: Troubleshooting flowchart for diagnosing and solving racemization issues.

References
  • Davis, R. L., et al. (2022). Arylboronic Acid-Catalyzed Racemization of Secondary and Tertiary Alcohols. The Journal of Organic Chemistry. Available at: [Link]

  • Pamlén, O., et al. (2008). Ruthenium- and Enzyme-Catalyzed Dynamic Kinetic Resolution of Secondary Alcohols. Journal of the American Chemical Society. Available at: [Link]

  • Wang, J., et al. (2021). Visible-Light-Driven Catalytic Deracemization of Secondary Alcohols. Angewandte Chemie International Edition. Available at: [Link]

  • Kim, D., et al. (2012). Air-Stable Racemization Catalysts for the Dynamic Kinetic Resolution of Secondary Alcohols. The Journal of Organic Chemistry. Available at: [Link]

  • ResearchGate. (2014). Preparation of (R)-2-chloro-1-(m-chlorophenyl)ethanol by Lipozyme TL IM-catalyzed second resolution. Available at: [Link]

  • Martín-Matute, B., et al. (2005). Combined Ruthenium(II) and Lipase Catalysis for Efficient Dynamic Kinetic Resolution of Secondary Alcohols. Insight into the Racemization Mechanism. Journal of the American Chemical Society. Available at: [Link]

  • Adlercreutz, P., et al. (2002). Dynamic kinetic resolution of secondary alcohols combining enzyme-catalyzed transesterification and zeolite-catalyzed racemization. Biotechnology and Bioengineering. Available at: [Link]

  • Google Patents. (2021). Method for preparing (S) -2-chloro-1- (3-hydroxyphenyl) ethanol.
  • Gotor-Fernández, V., & Gotor, V. (2019). Progress on the Stereoselective Synthesis of Chiral Molecules Based on Metal-Catalyzed Dynamic Kinetic Resolution of Alcohols with Lipases. Molecules. Available at: [Link]

  • Turner, N. J., & motifs, P. (2013). Recent advances in enzymatic and chemical deracemisation of racemic compounds. Organic & Biomolecular Chemistry. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Identification and Troubleshooting of Side-Products in 2-Chloroquinoline Synthesis

Welcome to the Technical Support Center for 2-chloroquinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the syn...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for 2-chloroquinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this critical heterocyclic building block. Here, we move beyond standard protocols to provide in-depth, field-proven insights into the identification and mitigation of common side-products. Our approach is rooted in a deep understanding of reaction mechanisms to empower you with the knowledge to troubleshoot and optimize your synthetic routes effectively.

Introduction: The Importance of Purity in 2-Chloroquinoline Synthesis

2-Chloroquinoline is a vital precursor in the synthesis of a wide range of pharmaceuticals, agrochemicals, and functional materials. Its reactivity, particularly at the 2-position, allows for diverse functionalization. However, the very reactivity that makes it a valuable synthon also presents challenges in its synthesis, often leading to the formation of undesired side-products. These impurities can complicate purification, reduce yields, and, in the context of drug development, introduce potential toxicological risks. Therefore, a thorough understanding of how and why these side-products form is paramount for robust and scalable synthesis.

This guide will focus on the side-products commonly generated during two principal synthetic strategies:

  • The Vilsmeier-Haack Reaction of Acetanilides: A direct and widely used method for producing 2-chloro-3-formylquinolines.

  • Chlorination of 2-Quinolones: A common approach where a pre-formed quinolone scaffold is chlorinated, typically using reagents like phosphorus oxychloride (POCl₃).

We will also touch upon potential impurities arising from classical quinoline syntheses like the Doebner-von Miller and Combes reactions, which can be precursors to 2-quinolones.

Section 1: The Vilsmeier-Haack Route to 2-Chloroquinolines: Common Pitfalls and By-products

The Vilsmeier-Haack reaction of acetanilides is a powerful one-pot method for the synthesis of 2-chloro-3-formylquinolines. The reaction involves the treatment of an N-arylacetamide with the Vilsmeier reagent, generated in situ from a formamide (like N,N-dimethylformamide, DMF) and a chlorinating agent (commonly phosphorus oxychloride, POCl₃)[1][2]. While efficient, this reaction is sensitive to substrate electronics and reaction conditions, which can lead to several side-products.

FAQ 1: My Vilsmeier-Haack reaction is giving a low yield of the desired 2-chloro-3-formylquinoline, and the crude product is a complex mixture. What are the likely culprits?

Answer:

Low yields and complex product mixtures in the Vilsmeier-Haack synthesis of quinolines often stem from several factors, primarily related to the starting material and reaction control.

A1.1: Unreacted Starting Material (Acetanilide)

  • Causality: The Vilsmeier-Haack cyclization is an electrophilic aromatic substitution. If the aromatic ring of the acetanilide is deactivated by electron-withdrawing groups (e.g., nitro groups), the reaction can be sluggish or fail to proceed altogether, leaving a significant amount of unreacted starting material[3]. Conversely, electron-donating groups, particularly at the meta-position of the aniline precursor, facilitate the cyclization and generally lead to higher yields[3].

  • Identification: Unreacted acetanilide can be readily identified by comparing the analytical data (e.g., TLC, HPLC, ¹H NMR) of the crude product with that of the starting material.

  • Troubleshooting:

    • Increase Reaction Temperature and/or Time: For less reactive substrates, prolonged heating (e.g., 80-90 °C for 4-10 hours) may be necessary[4][5]. Monitor the reaction progress by TLC or HPLC to avoid decomposition.

    • Optimize Reagent Stoichiometry: An excess of the Vilsmeier reagent may be required to drive the reaction to completion. A molar ratio of up to 12 equivalents of POCl₃ to the acetanilide has been reported to maximize yield in some cases[3].

    • Purification: Unreacted acetanilide can often be removed from the 2-chloro-3-formylquinoline product by recrystallization, for instance from boiling water or dilute acetic acid for the acetanilide, or ethyl acetate for the quinoline product[4].

A1.2: Products of Incomplete Cyclization

  • Causality: The mechanism of the Vilsmeier-Haack quinoline synthesis involves several intermediates. The acetanilide is first converted to an imidoyl chloride, then to an N-(α-chlorovinyl)aniline, which is subsequently diformylated before cyclization[1]. If the final cyclization step is inefficient due to steric hindrance or electronic deactivation, these open-chain intermediates may be present in the crude product.

  • Identification: These intermediates are often unstable and may hydrolyze during workup. Their presence can be inferred from complex ¹H NMR spectra and multiple spots on TLC. Mass spectrometry of the crude reaction mixture may reveal peaks corresponding to these partially reacted species.

  • Troubleshooting:

    • Ensure Anhydrous Conditions: Moisture can prematurely quench the Vilsmeier reagent and react with intermediates.

    • Optimize Cyclization Conditions: In cases where diformylated intermediates are isolated, they can be cyclized separately using a strong acid catalyst like polyphosphoric acid[1].

A1.3: Formation of Colored Impurities

  • Causality: The formation of intense yellow, green, or even blue dyestuffs is a known issue, particularly during the aqueous workup of the Vilsmeier-Haack reaction[6]. These colored by-products can arise from self-condensation of quinolinium salt intermediates or other side reactions of the highly reactive species present, especially if the temperature is not carefully controlled during neutralization[7].

  • Identification: These impurities are intensely colored and often appear as distinct spots on a TLC plate.

  • Troubleshooting:

    • Strict Temperature Control During Workup: The neutralization of the reaction mixture should be performed at low temperatures (below 20 °C), for example, by pouring the reaction mixture onto crushed ice and adding the neutralizing base slowly[6].

    • Washing: The green color of some of these by-products can often be removed by thorough washing of the filtered product with water[6].

A1.4: By-products from Cannizzaro Reaction

  • Causality: If a strong base (e.g., concentrated NaOH) is used for neutralization and the pH becomes strongly alkaline (e.g., pH 14), the desired 2-chloro-3-formylquinoline can undergo a Cannizzaro reaction. This disproportionation reaction will lead to a mixture of the corresponding carboxylic acid and alcohol[8].

  • Identification: The presence of 2-chloro-3-quinolinecarboxylic acid and (2-chloroquinolin-3-yl)methanol can be confirmed by LC-MS and ¹H NMR spectroscopy.

  • Troubleshooting:

    • Careful pH Control: Neutralize the reaction mixture to a pH of 6-8 using a milder base like saturated aqueous sodium acetate[6].

Below is a DOT script illustrating the potential formation of side-products in the Vilsmeier-Haack synthesis.

Vilsmeier_Side_Products Acetanilide Acetanilide Product 2-Chloro-3-formylquinoline Acetanilide->Product Successful Reaction Unreacted Unreacted Acetanilide Acetanilide->Unreacted Deactivating Groups/ Insufficient Reagents Incomplete Incomplete Cyclization Products Acetanilide->Incomplete Inefficient Cyclization Vilsmeier_Reagent Vilsmeier Reagent (DMF/POCl3) Workup Aqueous Workup Vilsmeier_Reagent->Workup Hydrolysis Colored Colored Impurities Product->Colored High Temp. Workup Cannizzaro Cannizzaro Products (Acid + Alcohol) Product->Cannizzaro Strong Base Workup Incomplete->Colored Side Reactions

Caption: Potential side-product pathways in the Vilsmeier-Haack synthesis of 2-chloroquinolines.

Section 2: Chlorination of 2-Quinolones with POCl₃: The Problem of Over-Chlorination

Another common route to 2-chloroquinolines involves the chlorination of a 2-quinolone (carbostyril) precursor. Phosphorus oxychloride (POCl₃) is a frequently used reagent for this transformation. While effective, a primary challenge is controlling the extent of chlorination.

FAQ 2: After treating my 2-quinolone with POCl₃, I see multiple products in my crude mixture, some with higher mass than the expected 2-chloroquinoline. What is happening?

Answer:

The presence of products with higher mass than the desired 2-chloroquinoline strongly suggests over-chlorination. Additionally, incomplete reaction can leave behind starting material or intermediates.

A2.1: Formation of Dichloro- and Trichloroquinolines

  • Causality: Phosphorus oxychloride is a powerful chlorinating agent. Under forcing conditions (high temperature, long reaction times, or large excess of POCl₃), electrophilic chlorination of the quinoline ring can occur in addition to the desired chlorination at the 2-position. This can lead to the formation of dichlorinated species, such as 2,4-dichloroquinoline, and potentially trichlorinated derivatives.

  • Identification:

    • Mass Spectrometry: The isotopic signature of chlorine is a powerful diagnostic tool. A monochlorinated product will show M and M+2 peaks in an approximate 3:1 ratio. A dichlorinated product will exhibit M, M+2, and M+4 peaks in roughly a 9:6:1 ratio.

    • NMR Spectroscopy: The ¹H and ¹³C NMR spectra of these over-chlorinated products will show characteristic shifts and changes in the aromatic substitution pattern. For example, the ¹H NMR spectrum of 2,4-dichloroquinoline will lack a proton signal at the 2- and 4-positions. Spectral data for 2,4-dichloroquinoline is available in the literature for comparison[9][10].

  • Troubleshooting:

    • Control Reaction Temperature and Time: Use the mildest conditions that afford a reasonable reaction rate. Monitor the reaction closely by TLC or HPLC and quench it as soon as the starting material is consumed.

    • Stoichiometry: Use a minimal excess of POCl₃.

    • Purification: Separation of mono-, di-, and trichloroquinolines can be challenging but is often achievable by column chromatography on silica gel.

A2.2: Unreacted 2-Quinolone and Phosphorylated Intermediates

  • Causality: The reaction of 2-quinolones with POCl₃ proceeds through phosphorylated intermediates[11]. If the reaction is incomplete, or if the workup is not performed correctly, unreacted starting material and these intermediates can contaminate the product. Reversion of the reaction can occur during workup if the mixture is quenched with water while still hot, as the intermediates can hydrolyze back to the starting 2-quinolone.

  • Identification: Unreacted 2-quinolone is easily identified by comparison with an authentic sample. Phosphorylated intermediates are generally unstable but may be observed by ³¹P NMR if the reaction is monitored in situ[11].

  • Troubleshooting:

    • Ensure Complete Reaction: Monitor by TLC or HPLC until the starting material is no longer observed.

    • Proper Workup: Cool the reaction mixture before quenching. Pouring the cooled mixture onto ice and then neutralizing is a standard procedure.

Below is a DOT script illustrating the workflow for troubleshooting over-chlorination.

Chlorination_Troubleshooting cluster_reaction Reaction Monitoring cluster_analysis Product Analysis cluster_outcomes Possible Outcomes & Actions Start Start Reaction: 2-Quinolone + POCl3 Monitor Monitor by TLC/HPLC Start->Monitor Crude Crude Product Monitor->Crude Workup MS Mass Spectrometry Crude->MS NMR NMR Spectroscopy Crude->NMR Incomplete Incomplete Reaction (Starting Material Present) Crude->Incomplete TLC/HPLC comparison Desired Desired 2-Chloroquinoline MS->Desired M, M+2 peaks Over_Chlorinated Over-chlorinated Products (e.g., 2,4-dichloroquinoline) MS->Over_Chlorinated M, M+2, M+4 peaks NMR->Desired Confirm structure NMR->Over_Chlorinated Confirm structure Action_Over Action: - Reduce Temp/Time - Reduce POCl3 excess - Chromatograph Over_Chlorinated->Action_Over Action_Incomplete Action: - Increase Temp/Time - Ensure anhydrous conditions Incomplete->Action_Incomplete

Caption: Troubleshooting workflow for the chlorination of 2-quinolones with POCl₃.

Section 3: Side-Products in Precursor Syntheses (Doebner-von Miller & Combes)

The quality of the 2-quinolone starting material is critical for a clean chlorination reaction. Classical quinoline syntheses like the Doebner-von Miller and Combes reactions are often used to prepare these precursors, and they come with their own set of potential side-products.

FAQ 3: My Doebner-von Miller reaction to prepare a substituted quinoline results in a lot of tar. How can I minimize this and what are the other potential side-products?

Answer:

The Doebner-von Miller reaction, which involves the reaction of an aniline with an α,β-unsaturated carbonyl compound in the presence of a strong acid, is notorious for producing tarry by-products[12][13].

A3.1: Tar Formation

  • Causality: The strongly acidic and often hot conditions of the reaction can cause the acid-catalyzed polymerization of the α,β-unsaturated aldehyde or ketone[12]. This is a major competing side reaction that consumes starting material and leads to the formation of intractable polymeric tars.

  • Identification: The tar is a dark, viscous, or solid material that is difficult to characterize fully but is rich in carbon and oxygen[14]. Its presence is visually obvious and makes product isolation challenging.

  • Troubleshooting:

    • Slow Addition of Reagents: Adding the α,β-unsaturated carbonyl compound slowly to the acidic solution of the aniline can help control the exothermic polymerization[13].

    • Use of a Milder Acid: While strong Brønsted acids are traditional, Lewis acids such as SnCl₄ or Sc(OTf)₃ can also catalyze the reaction, sometimes under milder conditions, potentially reducing tar formation[13].

    • Purification: Steam distillation is a classical and effective method for separating the volatile quinoline product from the non-volatile tar[12].

A3.2: Formation of Regioisomers

  • Causality: In the Combes synthesis, which condenses an aniline with a β-diketone, the use of an unsymmetrical diketone can lead to the formation of two different regioisomers, depending on which carbonyl group the aniline initially attacks and the subsequent cyclization pathway[8][15]. The regioselectivity is influenced by both steric and electronic factors of the substituents on both the aniline and the diketone[8].

  • Identification: The presence of regioisomers is typically determined by careful analysis of the crude product using HPLC, GC-MS, and NMR spectroscopy.

  • Troubleshooting:

    • Choice of Catalyst: The acid catalyst can influence the regioselectivity. For example, in some cases, polyphosphoric acid (PPA) has been shown to favor one isomer over another[15].

    • Substituent Effects: Understanding the directing effects of your specific substituents can help predict the major isomer. Often, separation of the isomers by chromatography or crystallization is necessary.

Section 4: Analytical Methodologies for Impurity Profiling

A robust analytical strategy is essential for identifying and quantifying side-products in 2-chloroquinoline synthesis.

Technique Application in 2-Chloroquinoline Synthesis
Thin-Layer Chromatography (TLC) Rapid, qualitative monitoring of reaction progress. Allows for visualization of starting materials, products, and major by-products.
High-Performance Liquid Chromatography (HPLC) Quantitative analysis of product purity and impurity levels. Essential for method development and validation in a pharmaceutical setting. Can be coupled with mass spectrometry (LC-MS) for impurity identification[9][10][16].
Gas Chromatography-Mass Spectrometry (GC-MS) Excellent for identifying volatile impurities and confirming the identity of the main product and its chlorinated analogues. The mass spectrometer provides structural information and confirmation of elemental composition (e.g., chlorine content)[17][18].
Nuclear Magnetic Resonance (NMR) Spectroscopy The most powerful tool for unambiguous structure elucidation of the desired product and any isolated side-products. ¹H, ¹³C, and correlation spectroscopies (e.g., COSY, HSQC, HMBC) are invaluable[19][20].
Infrared (IR) Spectroscopy Useful for identifying key functional groups (e.g., C=O of unreacted acetanilide, -CHO of the formylquinoline product).

Protocol Example: HPLC Method for Impurity Profiling

This is a general starting point for developing an HPLC method for analyzing a 2-chloroquinoline synthesis reaction mixture.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% formic acid or trifluoroacetic acid.

  • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid or trifluoroacetic acid.

  • Gradient: Start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B to elute more non-polar compounds. A typical gradient might be 10% B to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the quinoline core absorbs strongly (e.g., 254 nm and 310 nm). A photodiode array (PDA) detector is highly recommended to obtain UV spectra of all peaks, which aids in peak tracking and identification[16].

  • Sample Preparation: Dilute a small aliquot of the crude reaction mixture in the initial mobile phase composition or a suitable solvent like acetonitrile.

This method will need to be optimized for the specific compounds in your reaction mixture to achieve adequate separation of all components.

Conclusion

The synthesis of 2-chloroquinoline, while well-established, requires careful attention to reaction conditions and a proactive approach to troubleshooting. By understanding the mechanistic origins of common side-products—from unreacted starting materials and incomplete cyclization in the Vilsmeier-Haack reaction to over-chlorination of 2-quinolones and tar formation in precursor syntheses—researchers can effectively optimize their protocols to maximize yield and purity. The application of modern analytical techniques is crucial for the successful identification and quantification of these impurities, ensuring the quality and reliability of this important synthetic building block.

References

  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. (n.d.). Royal Society of Chemistry. Retrieved January 26, 2026, from [Link]

  • p-DIMETHYLAMINOBENZALDEHYDE. (n.d.). Organic Syntheses. Retrieved January 26, 2026, from [Link]

  • Synthesis and characterisation of substituted quinoline by Vilsmeier-Haack reagent. (2016). International Journal of Chemical Studies. Retrieved January 26, 2026, from [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). Retrieved January 26, 2026, from [Link]

  • Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. (n.d.). Retrieved January 26, 2026, from [Link]

  • Vilsmeier–Haack reaction. (2023, December 1). Wikipedia. Retrieved January 26, 2026, from [Link]

  • Method for recovering phosphorus oxychloride in chlorination reaction of hydroxyl compound. (n.d.). Google Patents.
  • Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines. (n.d.). Retrieved January 26, 2026, from [Link]

  • GC-MS Analysis of Doebner-von Miller Reaction Mixture. (n.d.). BenchChem. Retrieved January 26, 2026, from [https://www.benchchem.com/technical-support-center/doebner-von-miller-quinoline-synthesis]
  • Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. (2021). International Journal of Chemical Studies. Retrieved January 26, 2026, from [Link]

  • A Modified Procedure for the Synthesis of 2-Chloroquinoline-3-Carbaldehydes Using Phosphorus Pentachloride. (2016). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. (2021). Research and Reviews: A Journal of Pharmaceutical Science. Retrieved January 26, 2026, from [Link]

  • A versatile new synthesis of quinolines and related fused pyridines, Part 5. The synthesis of 2-chloroquinoline-3-carbaldehydes. (n.d.). Journal of the Chemical Society, Perkin Transactions 1. Retrieved January 26, 2026, from [Link]

  • Combes quinoline synthesis. (2023, November 28). Wikipedia. Retrieved January 26, 2026, from [Link]

  • Synthesis of some new heterocyclic compounds derived from 2-Chloro-3-formyl quinoline. (n.d.). Retrieved January 26, 2026, from [Link]

  • POCl3 chlorination of 4-quinazolones. (2011). PubMed. Retrieved January 26, 2026, from [Link]

  • Vilsmeier-Haack Cyclisation as A Facile Synthetic Route to Thieno [2,3- b] quinolines (Part I). (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. (n.d.). DUT Open Scholar. Retrieved January 26, 2026, from [Link]

  • POCl3 chlorination of 4-quinazolones. (2011). PubMed Central. Retrieved January 26, 2026, from [Link]

  • Doebner-Miller reaction. (n.d.). chemeurope.com. Retrieved January 26, 2026, from [Link]

  • Full article: Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2016). Taylor & Francis. Retrieved January 26, 2026, from [Link]

  • Characterization of acid tars. (2010). PubMed. Retrieved January 26, 2026, from [Link]

  • Synthesis Using Vilsmeier Reagents. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Recent Progress in the Synthesis of Quinolines. (2005). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights. (2023). MDPI. Retrieved January 26, 2026, from [Link]

  • Synthesis of Quinoline-Thiazole Compound (Ethyle 2-Chloroquinoline-3-yl) Methylene amino). (2020). Retrieved January 26, 2026, from [Link]

  • Formation of the Vilsmeier-Haack complex: the performance of different levels of theory. (2011). PubMed. Retrieved January 26, 2026, from [Link]

  • 2,4-Dichloroquinoline. (2008). PubMed Central. Retrieved January 26, 2026, from [Link]

  • Evaluation of Novel 2-Chloro Quinoline-3- Carbaldehyde derivatives. (2016). International Journal of Chemical Studies. Retrieved January 26, 2026, from [Link]

Sources

Optimization

Technical Support Center: Managing Impurities in the Scale-Up of Chiral Alcohol Synthesis

Welcome to the technical support center dedicated to the complex challenge of managing impurities during the scale-up of chiral alcohol synthesis. This guide is designed for researchers, chemists, and drug development pr...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the complex challenge of managing impurities during the scale-up of chiral alcohol synthesis. This guide is designed for researchers, chemists, and drug development professionals who are transitioning their processes from the bench to pilot plant and beyond. As a senior application scientist, my goal is to provide not just protocols, but the underlying scientific reasoning to empower you to make informed decisions, troubleshoot effectively, and ensure the robustness of your synthesis.

Section 1: Frequently Asked Questions (FAQs) - Core Concepts

This section addresses fundamental questions regarding impurity management in the context of chiral alcohol production for pharmaceutical applications.

Q1: What are the primary categories of impurities I should be concerned with during the scale-up of chiral alcohol synthesis?

A: Impurities in chiral alcohol synthesis can be broadly classified into several categories. A comprehensive understanding of these is the first step in developing a robust control strategy.

  • Enantiomeric Impurity: This is the undesired enantiomer of your target chiral alcohol. Its presence directly lowers the enantiomeric excess (ee) and can have significantly different pharmacological or toxicological profiles.[][2][3]

  • Diastereomeric Impurities: If your starting materials or products have more than one chiral center, diastereomers can form. Their physical properties differ from the desired product, which can be advantageous for separation.

  • Process-Related Impurities: These are impurities that arise from the chemical transformation itself, but are not the target molecule or its stereoisomers. This includes by-products from side reactions, excess reagents, or products of reagent decomposition.

  • Starting Material-Related Impurities: Impurities present in the initial ketone, aldehyde, or other starting materials can carry through the synthesis or interfere with the reaction. The enantiomeric purity of chiral starting materials or catalysts is a critical factor.[4]

  • Degradation Products: The desired chiral alcohol may degrade during the reaction, work-up, purification, or storage, especially under harsh conditions (e.g., high temperature, extreme pH).[5]

  • Catalyst-Related Impurities: Residual metals from catalysts (e.g., Ruthenium, Rhodium, Vanadium) or components of biocatalysts (e.g., cellular debris from whole-cell biotransformations) can be present in the crude product.[6][7]

Q2: Why is controlling the enantiomeric impurity so critical in pharmaceutical development?

A: The emphasis on controlling the enantiomeric impurity stems from both safety and efficacy concerns, which are heavily scrutinized by regulatory agencies. The two enantiomers of a chiral drug can exhibit vast differences in their biological activity.[2][3] One enantiomer (the eutomer) may be responsible for the desired therapeutic effect, while the other (the distomer) could be inactive, less active, or worse, contribute to undesirable side effects or toxicity.[3] Therefore, producing a single-enantiomer drug is essentially removing an unnecessary chemical entity that could pose a risk to the patient.[3]

Q3: What are the regulatory expectations for impurity control in Active Pharmaceutical Ingredients (APIs) like chiral alcohols?

A: Regulatory bodies worldwide have established stringent guidelines for the control of impurities in new drug substances. The primary framework is provided by the International Council for Harmonisation (ICH).[8] Specifically, the ICH Q3A(R2) guideline is critical.[9] It establishes thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug.

Threshold Type Maximum Daily Dose ≤ 2 g/day Maximum Daily Dose > 2 g/day Rationale
Reporting 0.05%0.03%The level at which an impurity must be reported in a regulatory submission.[10]
Identification 0.10% or 1.0 mg TDI (Total Daily Intake), whichever is lower0.05%The level above which the structure of an impurity must be determined.[10]
Qualification 0.15% or 1.0 mg TDI, whichever is lower0.05%The level above which an impurity's biological safety must be established.[10]

Table 1: ICH Q3A(R2) Impurity Thresholds.

It is crucial to note that these thresholds apply to process-related and degradation impurities. Enantiomeric impurities are generally not treated under Q3A but are instead controlled as an aspect of the drug substance's stereochemical quality, with limits often set much tighter (e.g., >99.5% ee) based on pharmacological data.

Q4: How can trace impurities affect the stability of my final chiral alcohol product?

A: Even at trace levels, certain impurities can have a profound impact on the long-term stability of the final product.[11] For example, residual transition metals from a hydrogenation catalyst can promote oxidative degradation. Acidic or basic impurities can catalyze racemization or hydrolysis of the alcohol or downstream derivatives. Investigating any changes in product quality or stability over time should always include an assessment of trace impurities.[11]

Section 2: Troubleshooting Guide for Scale-Up

This guide provides a systematic approach to resolving common issues encountered during the transition from lab-scale to production.

Problem 1: My enantiomeric excess (ee) has dropped significantly after scaling up the reaction.

This is a frequent and costly issue. The cause is often multifactorial, stemming from changes in the physical and chemical environment of the reaction at a larger scale.

G start Low Enantiomeric Excess (ee) Observed cause1 Catalyst Integrity Issue? start->cause1 cause2 Sub-Optimal Reaction Conditions? start->cause2 cause3 Product or Starting Material Racemization? start->cause3 sub1_1 Catalyst Deactivation/ Poisoning cause1->sub1_1 sub1_2 Incorrect Catalyst Loading cause1->sub1_2 sub2_1 Inefficient Mixing/ Mass Transfer cause2->sub2_1 sub2_2 Poor Temperature Control/ Hot Spots cause2->sub2_2 sub3_1 Harsh Work-up Conditions (pH, Temp) cause3->sub3_1 sub3_2 Extended Reaction/Hold Times cause3->sub3_2 sol1_1 Verify inert atmosphere (O2, H2O). Purify all reagents and solvents. Check for inhibitor impurities in starting material. sub1_1->sol1_1 sol1_2 Confirm catalyst activity on small scale. Ensure accurate weighing and transfer at scale. sub1_2->sol1_2 sol2_1 Model mixing parameters (impeller type, speed). Ensure homogeneity before catalyst addition. sub2_1->sol2_1 sol2_2 Improve reactor heat transfer. Consider slower reagent addition rate. sub2_2->sol2_2 sol3_1 Develop buffered quench/work-up protocols. Minimize exposure to high temperatures. sub3_1->sol3_1 sol3_2 Re-optimize reaction time at scale. Process material promptly after completion. sub3_2->sol3_2

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Distinguishing Chloro-Fluoro-Quinoline Regioisomers by NMR Spectroscopy

For researchers, synthetic chemists, and professionals in drug development, the unambiguous structural elucidation of regioisomers is a critical step. In the realm of heterocyclic chemistry, particularly with substituted...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, synthetic chemists, and professionals in drug development, the unambiguous structural elucidation of regioisomers is a critical step. In the realm of heterocyclic chemistry, particularly with substituted quinolines, even a minor positional change of a substituent can dramatically alter a molecule's biological activity and physicochemical properties. This guide provides an in-depth comparative analysis of the Nuclear Magnetic Resonance (NMR) spectra for regioisomers of chloro-fluoro-quinolines, offering a robust framework for their differentiation. We will delve into the nuanced effects of chlorine and fluorine substitution on ¹H, ¹³C, and ¹⁹F NMR spectra, supported by experimental data and theoretical principles.

The Challenge of Regioisomerism in Chloro-Fluoro-Quinolines

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] When substituted with both chlorine and fluorine, the potential for regioisomerism increases, presenting a significant analytical challenge. For instance, 6-chloro-7-fluoroquinoline and 7-chloro-6-fluoroquinoline, while structurally similar, will exhibit distinct NMR spectral fingerprints due to the differing electronic environments of their nuclei. This guide will use this pair as a primary example to illustrate the principles of spectral differentiation.

Core Principles: The Influence of Halogen Substituents on NMR Spectra

The chemical shifts observed in NMR spectroscopy are exquisitely sensitive to the local electronic environment of each nucleus.[3] The introduction of electronegative halogen substituents like chlorine and fluorine imparts significant changes to the electron distribution within the quinoline ring system, thereby influencing the chemical shifts of the protons and carbons.

Chlorine's Influence: Chlorine is an electronegative atom that withdraws electron density through the sigma bond (inductive effect). This deshielding effect generally leads to downfield shifts (higher ppm values) for nearby protons and carbons.[4]

Fluorine's Influence: Fluorine is the most electronegative element and thus exerts a strong electron-withdrawing inductive effect. However, it can also donate electron density through its lone pairs into the aromatic pi-system (mesomeric effect). The interplay of these two effects can lead to more complex and often more pronounced shifts in the NMR spectra compared to chlorine.[5] Furthermore, the presence of the spin-1/2 nucleus, ¹⁹F, introduces through-bond couplings to neighboring protons and carbons (J-coupling), which provides invaluable structural information.[6]

Comparative Analysis of NMR Spectra

¹H NMR Spectroscopy: A Window into Proton Environments

The aromatic region of the ¹H NMR spectrum of quinoline derivatives typically displays a complex pattern of signals. The introduction of halogen substituents alters the chemical shifts and coupling patterns of the remaining protons.

Table 1: Comparison of ¹H NMR Chemical Shifts (δ, ppm) for Substituted Quinolines.

Proton6-Chloroquinoline7-Chloroquinoline6-Fluoroquinoline7-Fluoroquinoline
H-2~8.8~8.9~8.8~8.9
H-3~7.4~7.4~7.4~7.4
H-4~8.1~8.2~8.1~8.2
H-5~7.9 (d)~8.1 (d)~7.6 (dd)~7.5 (dd)
H-7~7.6 (d)-~7.4 (ddd)-
H-8~8.0 (d)~8.1 (d)~8.2 (dd)~7.9 (d)

Note: The chemical shifts are approximate and reported for samples dissolved in CDCl₃. Coupling patterns are denoted as d (doublet), dd (doublet of doublets), and ddd (doublet of doublet of doublets).

Analysis and Prediction for Chloro-Fluoro-Quinoline Regioisomers:

  • 6-Chloro-7-Fluoroquinoline: We would predict the H-5 and H-8 protons to be most affected. The H-5 proton would be a doublet, influenced by the adjacent chlorine at C-6. The H-8 proton would experience the combined electron-withdrawing effects of the chlorine at C-6 and the fluorine at C-7, likely shifting it significantly downfield. The fluorine at C-7 would also introduce a through-space coupling to the H-8 proton.

  • 7-Chloro-6-Fluoroquinoline: In this isomer, the H-5 proton would be a doublet of doublets due to coupling with both the adjacent fluorine at C-6 and the proton at H-4. The H-8 proton would be a doublet, primarily influenced by the chlorine at C-7.

The distinct coupling patterns and chemical shifts of the protons on the benzene ring (H-5 and H-8) are key to differentiating these regioisomers.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

The ¹³C NMR spectrum provides direct information about the carbon framework of the molecule. The electronegative halogens significantly influence the chemical shifts of the carbons to which they are attached (ipso-carbon) and the adjacent carbons.

Table 2: Comparison of ¹³C NMR Chemical Shifts (δ, ppm) for Substituted Quinolines.

Carbon6-Chloroquinoline7-Chloroquinoline6-Fluoroquinoline7-Fluoroquinoline
C-2~150~151~150~151
C-3~121~121~122~121
C-4~136~136~136~136
C-4a~148~149~148~149
C-5~128~128~110 (d)~125 (d)
C-6~132~128~160 (d)~120 (d)
C-7~130~136~122 (d)~163 (d)
C-8~129~128~131 (d)~118 (d)
C-8a~148~148~148~148

Note: The chemical shifts are approximate and reported for samples dissolved in CDCl₃. (d) indicates a doublet due to C-F coupling.

Analysis and Prediction for Chloro-Fluoro-Quinoline Regioisomers:

  • 6-Chloro-7-Fluoroquinoline: The most significant features would be the C-6 signal appearing as a singlet around 132 ppm, and the C-7 signal appearing as a doublet with a large one-bond C-F coupling constant (¹JCF ≈ 250 Hz) around 163 ppm.

  • 7-Chloro-6-Fluoroquinoline: Conversely, the C-7 signal would be a singlet around 136 ppm, and the C-6 signal would be a doublet with a large ¹JCF around 160 ppm.

The presence and position of the large C-F coupling constant in the ¹³C NMR spectrum is a definitive marker for the location of the fluorine atom.

¹⁹F NMR Spectroscopy: The Fluorine Fingerprint

¹⁹F NMR is a highly sensitive technique with a wide chemical shift range, making it an excellent tool for analyzing fluorinated compounds.[6][7] The chemical shift of the fluorine nucleus is highly dependent on its position on the quinoline ring.

Analysis and Prediction for Chloro-Fluoro-Quinoline Regioisomers:

  • 6-Chloro-7-Fluoroquinoline: The fluorine at the 7-position is expected to resonate at a different chemical shift compared to the fluorine in the other isomer. Its chemical shift will be influenced by the neighboring chlorine at the 6-position.

  • 7-Chloro-6-Fluoroquinoline: The fluorine at the 6-position will have a distinct chemical shift due to the adjacent chlorine at the 7-position.

While specific chemical shift values are difficult to predict without experimental data, the key takeaway is that each regioisomer will exhibit a single, distinct resonance in the ¹⁹F NMR spectrum, providing an unambiguous method for their differentiation.[8]

Advanced NMR Techniques for Unambiguous Assignment: The Power of the Nuclear Overhauser Effect (NOE)

For complex cases or to provide irrefutable proof of structure, two-dimensional NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) are invaluable. These experiments detect through-space interactions between protons that are in close proximity (typically < 5 Å), regardless of whether they are directly J-coupled.

Application to Chloro-Fluoro-Quinoline Regioisomers:

  • 6-Chloro-7-Fluoroquinoline: A NOESY or ROESY experiment would be expected to show a cross-peak between the proton at H-8 and the fluorine atom at C-7, as they are spatially close.

  • 7-Chloro-6-Fluoroquinoline: In this isomer, a NOE interaction would be observed between the proton at H-5 and the fluorine atom at C-6.

The presence or absence of these specific H-F NOE cross-peaks provides a definitive method to distinguish between the two regioisomers.

Experimental Protocols

Standard NMR Sample Preparation:

  • Weigh approximately 5-10 mg of the chloro-fluoro-quinoline sample.

  • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

  • Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

  • Cap the NMR tube and gently invert to ensure complete dissolution and mixing.

NMR Data Acquisition:

  • Record standard ¹H and ¹³C{¹H} NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • For ¹⁹F NMR, use a broadband probe tuned to the fluorine frequency.

  • For NOESY/ROESY experiments, use standard pulse sequences with appropriate mixing times (typically 300-800 ms for small molecules).

Visualizing Structural and Spectral Relationships

The following diagrams illustrate the key structural differences and the expected NOE correlations that are crucial for distinguishing the regioisomers.

Caption: Key through-space NOE correlations for distinguishing regioisomers.

Note: The user would need to replace "[Link]" and "[Link]" with actual image URLs of the chemical structures.

G2 Start Unknown Chloro-Fluoro-Quinoline Isomer 1H_NMR ¹H NMR Analysis (Chemical Shifts & Coupling Patterns) Start->1H_NMR 13C_NMR ¹³C NMR Analysis (Position of C-F Doublet) Start->13C_NMR 19F_NMR ¹⁹F NMR Analysis (Distinct Chemical Shift) Start->19F_NMR NOESY NOESY/ROESY Analysis (H-F Through-Space Correlation) 1H_NMR->NOESY 13C_NMR->NOESY 19F_NMR->NOESY Structure_A 6-Chloro-7-Fluoroquinoline NOESY->Structure_A Structure_B 7-Chloro-6-Fluoroquinoline NOESY->Structure_B

Caption: Workflow for the structural elucidation of chloro-fluoro-quinoline regioisomers.

Conclusion

The differentiation of chloro-fluoro-quinoline regioisomers is a task that can be confidently addressed through a systematic and multi-faceted NMR approach. By carefully analyzing the substituent-induced shifts and coupling patterns in ¹H and ¹³C NMR spectra, and by leveraging the unambiguous information from ¹⁹F NMR and advanced techniques like NOESY, researchers can achieve definitive structural assignments. This guide provides the foundational knowledge and a practical framework for tackling this common challenge in synthetic and medicinal chemistry, ensuring the integrity of your research and the quality of your drug development pipeline.

References

  • TSI Journals. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. [Link]

  • ResearchGate. 1 H- and 13 C-NMR chemical shifts for compound 7. [Link]

  • Semantic Scholar. 1H, 13C and 15N NMR spectra of ciprofloxacin. [Link]

  • Preprints.org. The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. [Link]

  • Semantic Scholar. Synthesis, structural characterization and antibacterial studies of Fluoroquinolone Drug-Ciprofloxacin. [Link]

  • PubChem. 7-Chloroquinoline. [Link]

  • CrystEngComm (RSC Publishing). The effect of chlorine substitution on the inclusion properties of a diquinoline host molecule. [Link]

  • ResearchGate. DFT Calculations of 13C NMR Chemical Shifts and F‐C Coupling Constants of Ciprofloxacin. [Link]

  • PMC - NIH. Application of Quinoline Ring in Structural Modification of Natural Products. [Link]

  • University of California, Santa Barbara. Fluorine NMR. [Link]

  • MDPI. N-[7-Chloro-4-[4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl]quinoline]-acetamide. [Link]

  • PubMed. Spin-spin coupling and substituent and halogen isotope shift effects in the fluorine NMR spectra of fluorinated cyclopropanes and cyclopropyl ethers. [Link]

  • ResearchGate. The structures of the substituted quinolines. [Link]

  • University of Ottawa. (Cl) Chlorine NMR. [Link]

  • Indian Chemical Society. Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives, Part I. [Link]

  • PMC - NIH. Quinoline: A versatile heterocyclic. [Link]

  • Anasazi Instruments. 19Flourine NMR. [Link]

  • UNCW Institutional Repository. Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. [Link]

  • ResearchGate. ¹H NMR and ¹³C NMR data of compound 7 c. [Link]

  • Reddit. Chlorine NMR anyone?. [Link]

  • The Royal Society of Chemistry. Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. [Link]

  • Chemconnections.org. 13C NMR Spectroscopy 1H and 13C NMR compared: Both give information about the number of chemically nonequivalent nuclei (nonequi. [Link]

  • Reddit. The Effect of Fluorine in 1H NMR. [Link]

  • YouTube. How to predict 1H/ 13C NMR shifts | Easy way | Solve any molecule. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of (R)-1-(2-Chloro-8-fluoroquinolin-3-yl)ethanol

This document provides a comprehensive, step-by-step protocol for the safe and compliant disposal of (R)-1-(2-Chloro-8-fluoroquinolin-3-yl)ethanol. As a specialized heterocyclic compound, its handling and disposal demand...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive, step-by-step protocol for the safe and compliant disposal of (R)-1-(2-Chloro-8-fluoroquinolin-3-yl)ethanol. As a specialized heterocyclic compound, its handling and disposal demand a rigorous understanding of its chemical nature to ensure personnel safety and environmental protection. This guide is designed for researchers, scientists, and drug development professionals who handle this and structurally similar compounds.

Hazard Identification and Risk Assessment: Understanding the 'Why'

Effective disposal begins with a thorough understanding of the compound's inherent risks. While a specific Safety Data Sheet (SDS) for this exact molecule may not always be accessible, its structure allows us to infer its primary hazards with a high degree of scientific confidence.

(R)-1-(2-Chloro-8-fluoroquinolin-3-yl)ethanol is a multi-substituted aromatic compound with three key structural alerts:

  • A Halogenated Quinoline Core: The presence of both chlorine and fluorine atoms classifies this compound as a halogenated organic .[1][2][3] Halogenated wastes are treated separately from other organic wastes because they require high-temperature incineration to prevent the formation of toxic and persistent byproducts like dioxins.[1][3]

  • An Ethanol Side-Chain: The ethanol group suggests the compound is likely a flammable liquid or solid with a relatively low flashpoint, similar to other alcohols.[4][5]

  • A Fluoroquinolone-like Scaffold: The core structure is related to fluoroquinolone antibiotics, a class of compounds known for potent biological activity and potential for adverse health effects.[6] Therefore, the compound should be treated as potentially toxic and biologically active.

These structural features dictate the necessary precautions and disposal pathways. A summary of the anticipated hazards is presented below.

Hazard CategoryStructural Rationale & Anticipated RiskPrimary Precaution
Chemical Hazard Halogenated Organic: Contains Chlorine (Cl) and Fluorine (F). Requires specialized incineration.[1][3]Strict Segregation. Must not be mixed with non-halogenated waste.[3][7]
Flammability Ethanol Group: Presence of an alcohol functional group suggests flammability.[4][5]Store away from ignition sources; use in a well-ventilated area or fume hood.[5][8]
Toxicity / Biological Fluoroquinolone Scaffold: Potential for high biological activity and toxicity. May cause skin, eye, and respiratory irritation.[9][10]Handle with appropriate Personal Protective Equipment (PPE); avoid generating dust or aerosols.[8][11]
Environmental Persistent Organic Pollutant (POP): Halogenated aromatics can persist in the environment.No Drain or Trash Disposal. Must be disposed of as hazardous chemical waste.[2][7][12][13]

The Cornerstone of Compliance: Waste Segregation

The single most critical step in disposing of this compound is proper segregation. Mixing waste streams is not only a compliance violation but also a significant safety risk and a driver of increased disposal costs.[7] The decision process for segregating this waste is straightforward.

Waste Stream Decision Workflow

The following diagram illustrates the logical flow for correctly identifying the waste stream for (R)-1-(2-Chloro-8-fluoroquinolin-3-yl)ethanol.

WasteSegregation Start Waste Generated: (R)-1-(2-Chloro-8-fluoroquinolin-3-yl)ethanol CheckHalogen Does the compound contain halogens (F, Cl, Br, I)? Start->CheckHalogen Halogenated Halogenated Organic Waste Stream CheckHalogen->Halogenated  Yes   NonHalogenated Non-Halogenated Organic Waste Stream CheckHalogen->NonHalogenated  No   Incompatible Incompatible Wastes: - Strong Acids/Bases - Oxidizers - Aqueous Solutions Halogenated->Incompatible

Caption: Decision workflow for segregating halogenated organic waste.

Step-by-Step Disposal Protocol

Follow this validated, field-proven methodology for the accumulation and disposal of (R)-1-(2-Chloro-8-fluoroquinolin-3-yl)ethanol waste.

Step 1: Container Selection and Preparation
  • Select an Appropriate Container: Choose a clean, dry, and leak-proof container made of a chemically compatible material (e.g., a high-density polyethylene (HDPE) or glass bottle with a screw-top cap).[14][15] The original manufacturer's bottle is often an excellent choice.

  • Ensure Compatibility: Never use metal containers for halogenated waste, as prolonged contact can cause corrosion.[15][16]

  • Inspect the Container: Before use, ensure the container is free from cracks and the cap provides a tight seal to prevent the escape of vapors.[2][17]

Step 2: Proper Labeling

Accurate labeling is a regulatory requirement and is essential for the safety of all personnel.

  • Affix a Hazardous Waste Tag: As soon as the first drop of waste enters the container, it must be labeled.[7] Use the official hazardous waste tag provided by your institution's Environmental Health & Safety (EHS) department.

  • Complete All Fields: The label must include:

    • The words "Hazardous Waste" .[7][16]

    • The full chemical name : "(R)-1-(2-Chloro-8-fluoroquinolin-3-yl)ethanol". Avoid using abbreviations or chemical formulas.[16]

    • All components and their approximate percentages , especially if it is part of a solution (e.g., "5% (R)-1-(2-Chloro-8-fluoroquinolin-3-yl)ethanol, 95% Dichloromethane").[1]

    • Associated Hazards : Clearly check boxes or write "Flammable," "Toxic," and "Halogenated Organic."[16]

    • The accumulation start date .

Step 3: Safe Accumulation in the Laboratory
  • Designate a Satellite Accumulation Area (SAA): Store the waste container at or near the point of generation in a designated SAA.[14][16] This is often a labeled section of a chemical fume hood or a cabinet.

  • Use Secondary Containment: Place the waste container in a larger, chemically resistant tray or bin to contain any potential leaks or spills.[18]

  • Keep Containers Closed: The waste container must be securely capped at all times, except when you are actively adding waste.[7][12][17] Evaporation is not a permissible disposal method.[12]

  • Segregate from Incompatibles: Ensure the container is stored separately from incompatible materials such as acids, bases, and strong oxidizing agents.[13][16][19]

Step 4: Arranging for Final Disposal
  • Do Not Exceed Limits: Do not accumulate more than 10 gallons of hazardous waste in your lab at any one time.[18]

  • Request Pickup: Once the container is full (no more than 90% capacity to allow for expansion[17]), or if work on the project is complete, contact your institution's EHS office to schedule a waste pickup.[14]

  • Follow Institutional Procedures: Adhere strictly to your organization's specific procedures for waste transfer and documentation.

Emergency Procedures: Spill and Exposure

In Case of a Spill:

  • Alert personnel in the immediate area and evacuate if necessary.

  • If the spill is small and you are trained to handle it, don appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.

  • Contain the spill using a spill kit with a non-combustible absorbent material like sand, diatomaceous earth, or vermiculite.[4]

  • Carefully collect the absorbent material using non-sparking tools, place it in a sealable container, and label it as hazardous waste for disposal.

  • For large spills, evacuate the area and contact your institution's emergency EHS number immediately.

In Case of Personal Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.

  • Inhalation: Move to fresh air immediately.

  • Seek medical attention for any exposure and report the incident to your supervisor and EHS.

Decontamination of "Empty" Containers

Empty containers that once held (R)-1-(2-Chloro-8-fluoroquinolin-3-yl)ethanol are still considered hazardous waste.

  • Triple Rinse: To decontaminate the container, you must perform a triple rinse.[18]

  • Collect the Rinsate: The first rinseate must be collected and disposed of as halogenated hazardous waste.[18] For highly toxic chemicals, the first three rinses must be collected.[18]

  • Final Disposal: After triple rinsing and air-drying in a fume hood, deface or remove the original label.[18] The container may then be disposed of in the regular trash or recycled, pending your institution's specific policies.[12][18]

References

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
  • Technion Israel Institute of Technology. (n.d.). Chemical Waste Management Guide.
  • Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Ethanol.
  • Vanderbilt University Medical Center. (2023, October). Laboratory Guide for Managing Chemical Waste. Retrieved from VUMC Office of Clinical and Research Safety.
  • Bucknell University. (2016, April 15). Hazardous Waste Segregation. Retrieved from Bucknell University Environmental Health & Safety.
  • University of Pennsylvania. (n.d.). Laboratory Chemical Waste Management Guidelines.
  • Cornell University. (n.d.). 7.2 Organic Solvents. Retrieved from Cornell Environmental Health and Safety.
  • Sigma-Aldrich. (2012, November 30). Safety Data Sheet: 2-Chloroethanol.
  • Sigma-Aldrich. (2025, July 8). Safety Data Sheet: Ethanol.
  • Hazardous Waste Experts. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal.
  • National Science Teaching Association. (2024, August 16). Laboratory Waste Disposal Safety Protocols.
  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles.
  • Fisher Scientific. (2025, December 20). Safety Data Sheet: 8-Chloro-2-methylquinoline.
  • CDH Fine Chemical. (n.d.). Material Safety Data Sheet: 2-Chloro Ethanol.
  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from Dartmouth Environmental Health and Safety.
  • University of British Columbia. (n.d.). Organic Solvent Waste Disposal.
  • University of Oslo. (2024, November 11). Chemical and Hazardous Waste Guide. Retrieved from University of Oslo Department of Chemistry.
  • MDPI. (n.d.). A Review on Fluoroquinolones' Toxicity to Freshwater Organisms and a Risk Assessment.
  • University of Wisconsin–Madison. (n.d.). Chemical Disposal. Retrieved from UW–Madison Environment, Health & Safety.
  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Ethanol.
  • Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories.
  • PubMed Central. (n.d.). Overview of Side-Effects of Antibacterial Fluoroquinolones: New Drugs versus Old Drugs, a Step Forward in the Safety Profile?
  • Fisher Scientific. (2025, December 18). Safety Data Sheet: 5-Chloro-8-hydroxyquinoline.
  • PubMed Central. (2021, October 1). Fluoroquinolone antibiotics and adverse events.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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